Product packaging for 8-Hydroxynaphthalene-2-carboxylic acid(Cat. No.:CAS No. 5776-28-3)

8-Hydroxynaphthalene-2-carboxylic acid

Cat. No.: B3054032
CAS No.: 5776-28-3
M. Wt: 188.18 g/mol
InChI Key: ZPCQQOXOXNMOIJ-UHFFFAOYSA-N
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Description

Contextualizing 8-Hydroxynaphthalene-2-carboxylic Acid within Naphthalene (B1677914) Chemistry Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. knowde.com Its derivatives are fundamental building blocks in the synthesis of a wide range of chemicals, including dyes, pigments, pharmaceuticals, and resins. knowde.comekb.eg The introduction of functional groups, such as hydroxyl and carboxyl groups, onto the naphthalene skeleton gives rise to a diverse class of compounds known as hydroxynaphthalene carboxylic acids. These compounds are significant intermediates in various industrial syntheses.

The specific positioning of these substituents dramatically influences the chemical and physical properties of the resulting isomer. In the case of this compound, the hydroxyl and carboxylic acid groups are located on different rings of the naphthalene structure. This arrangement distinguishes it from isomers where the functional groups are on the same ring, such as those with ortho (1,2), meta (1,3), or para (1,4) substitutions.

A particularly relevant concept in naphthalene chemistry is the "peri-interaction," which describes the through-space interaction between substituents at the 1 and 8 positions of the naphthalene ring. This proximity can lead to unique chemical behaviors, such as the formation of strong intramolecular hydrogen bonds. For instance, in the isomer 8-hydroxy-1-naphthoic acid, the close spatial arrangement of the hydroxyl and carboxyl groups results in a significant intramolecular hydrogen bond, which in turn affects the molecule's conformation, stability, and reactivity. While not a direct peri-relationship, the 8,2-substitution in this compound places the functional groups in a distinct spatial orientation that could influence its electronic properties and potential for intermolecular interactions, setting it apart from other isomers.

Historical Development of Research on Hydroxynaphthalene Carboxylic Acids

The study of hydroxynaphthalene carboxylic acids has a rich history intertwined with the development of synthetic organic chemistry and the dye industry in the late 19th and early 20th centuries. A key historical method for the synthesis of these compounds is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or naphtholate.

For example, a well-documented industrial process involves the reaction of potassium β-naphtholate with carbon dioxide under elevated temperature and pressure to produce a mixture of 2-hydroxy-6-naphthoic acid and 3-hydroxy-2-naphthoic acid. google.com The separation of these isomers can be achieved by leveraging their different acid strengths, allowing for selective precipitation at different pH levels. google.com While this historical context is crucial for understanding the synthesis of the broader class of hydroxynaphthalene carboxylic acids, specific details regarding the first synthesis or isolation of this compound are not extensively documented in readily available literature. The synthesis of specific isomers often requires tailored synthetic routes to achieve the desired substitution pattern, and the historical focus has largely been on isomers with more direct industrial applications, such as those used in the production of azo dyes and high-performance polymers. google.com

Current Research Landscape and Emerging Areas in this compound Studies

The current research landscape for this compound appears to be an area with considerable room for exploration. Unlike some of its isomers, which are well-established as intermediates in various applications, dedicated studies on the 8,2-isomer are limited.

One interesting, though isolated, finding is the identification of this compound (referred to as 8HNCA in the study) as a synthetic quinolinecarboxylic acid that is coexpressed with indole-3-carboxylic acid in the coelenterate Hydra. biosynth.com This biological context suggests a potential, yet unexplored, role in biological systems or as a lead compound for biochemical studies. The same source mentions that 8HNCA can be hydroxylated to produce 8-hydroxyquinoline (B1678124) carboxylic acid, a substrate for putidaredoxin reductase, and can be enzymatically converted to intermediates in tyrosine synthesis. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B3054032 8-Hydroxynaphthalene-2-carboxylic acid CAS No. 5776-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQQOXOXNMOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624934
Record name 8-Hydroxynaphthalene-2-carboxylic acid
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Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5776-28-3
Record name 8-Hydroxynaphthalene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxynaphthalene-2-carboxylic acid
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Synthetic Methodologies and Chemo Synthetic Pathways of 8 Hydroxynaphthalene 2 Carboxylic Acid and Its Isomers

Direct Carboxylation Approaches to Hydroxynaphthalene Carboxylic Acids

Direct carboxylation involves the introduction of a carboxylic acid group onto the naphthol backbone in a single step. The Kolbe-Schmitt reaction is the classical method for this transformation, involving the reaction of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org However, modern variations aim to improve regioselectivity and reaction conditions.

Regioselective Carboxylation of 2-Naphthol (B1666908) with Supercritical CO2

A notable advancement in direct carboxylation is the use of supercritical carbon dioxide (scCO₂). Research has demonstrated a direct regioselective method for preparing 2-hydroxynaphthalene-6-carboxylic acid from 2-naphthol using scCO₂. scirp.orgresearchgate.net This process is conducted under specific conditions of pressure and temperature, typically around 10 MPa and 473 K (200 °C). scirp.orgresearchgate.net The use of scCO₂ as both a reactant and a solvent offers a more environmentally benign alternative to traditional organic solvents. The highest occupied molecular orbital (HOMO) distribution of the naked 2-naphtholate is localized on the 1-position of the naphthalene (B1677914) ring, which would typically favor an attack by CO₂ at that position. scirp.org However, the reaction conditions and presence of other reagents can alter this selectivity.

Role of Alkali Carbonates (e.g., K₂CO₃) in Regioselectivity and Yield Optimization

The presence of alkali carbonates, such as potassium carbonate (K₂CO₃), plays a crucial role in directing the carboxylation of 2-naphthol. Studies have shown that increasing the molar ratio of K₂CO₃ to 2-naphthol leads to a significant increase in both the yield and the regioselectivity for 2-hydroxynaphthalene-6-carboxylic acid. scirp.org The maximum yield, approximately 20 mol% with respect to 2-naphthol, was achieved with a 10-fold molar excess of K₂CO₃. scirp.orgresearchgate.net This effect is attributed to the interaction between the potassium cation and the naphtholate, influencing the position of the electrophilic attack by CO₂.

Effect of K₂CO₃ to 2-Naphthol Molar Ratio on Product Yield
Molar Ratio (K₂CO₃ : 2-Naphthol)Yield of 2-hydroxynaphthalene-6-carboxylic acid (%)
1~5
5~15
10~20

Comparison with Conventional Kolbe-Schmitt Reaction Alternatives

The conventional Kolbe-Schmitt reaction typically involves the preparation of dry alkali metal naphthoxides from naphthols using strong bases like sodium hydroxide, followed by carboxylation with CO₂ in a pressure vessel. wikipedia.orgscirp.org The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the 1, 3, or 6-position of 2-naphthol) is sensitive to factors like the choice of alkali metal cation, temperature, and pressure. wikipedia.orgresearchgate.netresearchgate.net

The direct carboxylation method using supercritical CO₂ and K₂CO₃ offers several advantages over the traditional Kolbe-Schmitt process. scirp.orgresearchgate.net A key benefit is the avoidance of strong alkalis for preparing the naphthoxide salt, which simplifies the procedure. scirp.org Furthermore, the potassium carbonate used in the reaction can potentially be recovered and reused, making the process more economical and sustainable. scirp.orgresearchgate.net

Comparison of Carboxylation Methods for 2-Naphthol
FeatureConventional Kolbe-Schmitt ReactionSupercritical CO₂ with K₂CO₃
Base RequirementStrong alkali (e.g., NaOH, KOH)Weaker base (K₂CO₃)
SolventOften solvent-free or high-boiling solventsSupercritical CO₂
Key Product (from 2-Naphthol)Isomer mixture, sensitive to conditionsRegioselective for 2-hydroxy-6-naphthoic acid
Process Steps1. Naphthoxide preparation 2. Desiccation 3. Carboxylation scirp.orgSingle-pot direct carboxylation scirp.org
Reagent RecoverabilityMore complexK₂CO₃ is potentially recoverable scirp.orgresearchgate.net

Multi-Step Synthesis Strategies

When direct carboxylation does not yield the desired isomer or when more complex starting materials are used, multi-step synthetic pathways are employed. These routes offer greater control over the final product structure.

Synthesis from Naphthalene Derivatives and Substituted Phenols

Hydroxynaphthalene carboxylic acids can be synthesized from various functionalized naphthalene precursors. For instance, 6-hydroxynaphthalene-1-carboxylic acid can be prepared from naphthalene-1-carboxylic acid via sulfonation to yield 1-carboxynaphthalene-6-sulphonic acid, followed by an alkali fusion step. google.com Another approach involves the condensation of a pre-existing hydroxynaphthalene carboxylic acid with other molecules. An example is the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides, which is achieved by condensing 1-hydroxy-2-naphthoic acid with various substituted anilines using phosphorus trichloride (B1173362). nih.gov Similarly, 4-hydroxynaphthalene-1-carboxylic acid can be synthesized in the laboratory by reacting p-hydroxybenzoic acid, a substituted phenol (B47542), with ammonia (B1221849) and sodium hydroxide. biosynth.com

Acylation Followed by Oxidation Processes

An alternative multi-step strategy involves the initial acylation of a naphthol, followed by oxidation to form the carboxylic acid group. A Friedel-Crafts acylation of a naphthol derivative can be performed to introduce a keto-group at a specific position on the naphthalene ring. rsc.org For example, a regioselective ortho-C-acylation of naphthols can be achieved using carboxylic acids as acylating agents in the presence of a zinc chloride catalyst, often under microwave irradiation. rsc.org

The resulting hydroxyaryl ketone can then be oxidized to the corresponding α-hydroxycarbonyl compound. acs.org Subsequent oxidation steps can convert this intermediate into the final carboxylic acid. This pathway provides a versatile route to various isomers, as the position of the initial acylation can be controlled by the choice of catalyst and reaction conditions.

Preparation of Hydroxy Aromatic Carboxylic Acids via Carbonylation of Hydroxy Aromatic Halides

The synthesis of hydroxy aromatic carboxylic acids, including isomers of hydroxynaphthalene carboxylic acid, can be achieved through the carbonylation of hydroxy aromatic halides. This method involves the introduction of a carboxyl group by reacting an aryl halide with carbon monoxide in the presence of a transition metal catalyst, typically palladium. youtube.comnih.govorganic-chemistry.org The process offers a direct route to these valuable compounds, which are important intermediates in the production of polymers, dyes, and pharmaceuticals. google.com

The reaction is generally carried out using a palladium catalyst, such as palladium(II) acetate, which facilitates the insertion of carbon monoxide into the aryl-halide bond. organic-chemistry.org The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. A ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides has been developed, providing high yields of the corresponding aromatic carboxylic acids at room temperature and atmospheric pressure. organic-chemistry.org This method is operationally simple and scalable. organic-chemistry.org

Key steps in the catalytic cycle typically involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water or an alcohol, releases the carboxylic acid or ester, respectively, and regenerates the active catalyst. youtube.com For the synthesis of hydroxy-substituted acids, the hydroxyl group on the aromatic ring is a critical consideration due to its electron-donating nature, which can interfere with the reaction. epo.org However, by carefully selecting reaction conditions, such as using a reactive alcohol solvent, the carbonylation reaction can be enhanced to produce good yields. epo.org

For instance, the synthesis of 6-hydroxy-2-naphthoic acid has been demonstrated starting from 6-bromo-2-naphthol. epo.org This process highlights the viability of carbonylation for converting bromonaphthol derivatives into their corresponding carboxylic acids.

Table 1: Parameters in Palladium-Catalyzed Carbonylation of Aryl Halides

ParameterDescriptionExamples
Catalyst The transition metal complex that facilitates the reaction.Palladium(II) acetate, Palladium-triphenylphosphine complexes. youtube.comorganic-chemistry.org
CO Source The reagent that provides the carbonyl group.Carbon monoxide gas, Potassium formate (B1220265) (in situ CO generation). organic-chemistry.orgorganic-chemistry.org
Base Neutralizes the hydrogen halide formed during the reaction.Potassium carbonate, Triethylamine. youtube.comorganic-chemistry.org
Solvent The medium in which the reaction is conducted.Poly(ethylene glycol)-400 (PEG 400), Water, Toluene. organic-chemistry.orggoogle.com
Substrate The starting hydroxy aromatic halide.(Hetero)aryl iodides, bromides, and chlorides. nih.gov

Conversion from Methoxy-Naphthalene Precursors through Ether Cleavage

A common and effective strategy for the synthesis of hydroxynaphthalene carboxylic acids involves the cleavage of a methoxy (B1213986) ether group on a naphthalene precursor. This method is advantageous as methoxy-naphthalene derivatives are often more stable and easier to handle during the construction of the carbon skeleton than the corresponding hydroxy compounds. The ether cleavage is typically the final step in the synthetic sequence.

The synthesis of 6-hydroxy-2-naphthoic acid from a methoxy precursor provides a clear example of this pathway. The process begins with β-naphthol, which is converted in several steps to 6-methoxy-2-bromonaphthalene. epo.org This intermediate is then carbonated via its Grignard reagent to yield 6-methoxy-2-naphthoic acid. epo.org The final and crucial step is the dealkylation of the methoxy group. This is achieved by treating the 6-methoxy-2-naphthoic acid with a strong acid, such as hydrobromic acid (HBr) in aqueous acetic acid, to cleave the methyl ether and afford the desired 6-hydroxy-2-naphthoic acid in good yield. epo.org

Various reagents can be employed for the cleavage of aryl methyl ethers, with the choice depending on the other functional groups present in the molecule. Common reagents include strong protic acids like HBr and HI, and Lewis acids such as boron tribromide (BBr₃).

Table 2: Common Reagents for Aryl Methyl Ether Cleavage

ReagentConditionsAdvantages/Disadvantages
Hydrobromic Acid (HBr) Typically used in aqueous acetic acid at elevated temperatures. epo.orgEffective and relatively inexpensive; harsh conditions may not be suitable for sensitive substrates.
Boron Tribromide (BBr₃) Used in an inert solvent like dichloromethane, often at low temperatures.Very effective and works under milder conditions than HBr; reagent is corrosive and moisture-sensitive.
Hydroiodic Acid (HI) Similar to HBr, often used in acetic acid.Highly effective; can be more reactive than HBr.
Lithium and Naphthalene Reductive cleavage using an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis. organic-chemistry.orgNon-hydrolytic and works under reductive conditions. organic-chemistry.org

This synthetic route allows for the strategic protection of a reactive hydroxyl group as a methoxy ether while other necessary chemical transformations are performed on the naphthalene ring system.

Synthesis via Amidomethylation and Oxidation of Naphthalene-2-sulphonic Acid

An alternative industrial route has been developed for the synthesis of hydroxynaphthalene carboxylic acids, starting from the readily available and inexpensive naphthalene-2-sulphonic acid. google.com This multi-step process involves the introduction of a one-carbon unit onto the naphthalene ring, which is subsequently oxidized to a carboxylic acid.

The synthesis pathway proceeds as follows:

Amidomethylation: Naphthalene-2-sulphonic acid is first subjected to an amidomethylation reaction. This reaction introduces an amidomethyl group (-CH₂-NH-COR) onto the naphthalene nucleus. google.com

Hydrolysis: The resulting amidomethylation products are then hydrolyzed to yield 1-aminomethylnaphthalene-6-sulphonic acid. google.com

Oxidation: The aminomethyl group of 1-aminomethylnaphthalene-6-sulphonic acid is oxidized to a carboxyl group, forming 1-carboxynaphthalene-6-sulphonic acid. google.com

Alkali Fusion: The final step involves an alkali fusion of 1-carboxynaphthalene-6-sulphonic acid. This high-temperature reaction with a strong base, such as potassium hydroxide, simultaneously replaces the sulphonic acid group with a hydroxyl group and ensures the carboxyl group is in its salt form. Subsequent acidification yields the final product, 6-hydroxynaphthalene-1-carboxylic acid. google.com

This synthetic route is particularly notable for its use of industrially accessible starting materials and its ability to be carried out on a large scale. google.com The sequence of reactions allows for the regioselective introduction of the carboxyl and hydroxyl groups onto the naphthalene core.

Green Chemistry Principles in 8-Hydroxynaphthalene-2-carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound and its isomers is focused on reducing the environmental impact of the chemical processes. This involves the use of less hazardous solvents, alternative energy sources to improve efficiency, and the development of solvent-free reaction conditions to minimize waste.

Utilization of Supercritical CO₂ as a Green Solvent

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for chemical synthesis. researchgate.netresearchgate.net It is non-toxic, non-flammable, inexpensive, and readily available. epa.gov Its properties as a solvent can be finely tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity. nih.gov After the reaction, CO₂ can be easily removed from the product mixture by simple depressurization, eliminating the need for complex and energy-intensive solvent removal steps. researchgate.net

In the context of synthesizing hydroxy aromatic carboxylic acids, scCO₂ is particularly relevant for carboxylation reactions, such as the Kolbe-Schmitt reaction. wikipedia.org In this reaction, a phenoxide is carboxylated using carbon dioxide under pressure. numberanalytics.com The use of scCO₂ can serve a dual purpose: acting as both the solvent and the carboxylating agent. This approach can enhance the mass transfer of CO₂ to the reactive sites of the substrate, potentially leading to higher reaction rates and yields. The low viscosity and high diffusivity of scCO₂ facilitate its penetration into solid reactants, which is beneficial for heterogeneous reaction systems. nih.gov

While specific studies on the synthesis of this compound in scCO₂ are not widely reported, the principles have been applied to similar systems. The use of scCO₂ aligns with green chemistry goals by replacing volatile organic compounds (VOCs) and simplifying product isolation. researchgate.net However, the requirement for high-pressure equipment can be a drawback. epa.gov The addition of a polar co-solvent, such as ethanol (B145695), can be used to modify the polarity of scCO₂ and improve the solubility of polar reactants. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov Microwave energy directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. researchgate.net This can lead to different selectivities and product distributions compared to conventional heating.

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and aromatic derivatives. nih.govajrconline.org For example, the synthesis of coumarin-3-carboxylic acids and 2-quinolinone-fused γ-lactones has been significantly expedited using microwave irradiation. nih.gov The synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been achieved through a microwave-assisted Ullmann reaction in water, demonstrating the compatibility of this technique with aqueous and green solvents. nih.gov

In the synthesis of hydroxynaphthalene carboxylic acids, microwave assistance could be applied to several key reactions:

Kolbe-Schmitt Reaction: Microwave heating could potentially reduce the high temperatures and long reaction times typically required.

Ester Hydrolysis: The cleavage of methoxy or ester protecting groups can be accelerated.

Carbonylation Reactions: Microwave heating can enhance the rate of palladium-catalyzed carbonylation reactions.

The efficiency of microwave-assisted synthesis often depends on the polarity of the reactants and the solvent. Polar molecules interact more strongly with the microwave field, leading to more efficient heating. researchgate.net The development of microwave-assisted protocols for the synthesis of this compound offers a pathway to more energy-efficient and rapid production. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convection; slow and non-uniform.Dielectric heating; rapid and uniform. researchgate.net
Reaction Time Often hours to days.Typically minutes. nih.govresearchgate.net
Energy Efficiency Lower, as the entire vessel and surroundings are heated.Higher, as only the reaction mixture is heated.
Yields & Purity Variable; may lead to more side products due to prolonged heating.Often higher yields and cleaner reactions. researchgate.net

Solvent-Free Reaction Conditions

Performing chemical reactions under solvent-free or solid-state conditions is a cornerstone of green chemistry, as it eliminates the need for potentially hazardous and environmentally damaging solvents. ias.ac.in This approach simplifies experimental procedures, reduces waste generation, and can lower operational costs. ias.ac.in

Solvent-free reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a liquid to initiate the reaction, or by heating a mixture of the neat reactants. ias.ac.in The Kolbe-Schmitt reaction, a primary method for synthesizing hydroxy aromatic carboxylic acids, is often performed under conditions that can be adapted to be solvent-free. wikipedia.org The traditional process involves heating a solid alkali metal phenoxide with carbon dioxide gas under high pressure, which can be considered a gas-solid phase reaction. numberanalytics.com

Recent advancements have explored carrying out reactions by grinding solids together in a mortar and pestle or a ball mill. This mechanical energy input can facilitate reactions between solids without the need for a solvent. For the synthesis of this compound or its isomers, a solvent-free approach could involve the intimate mixing of solid sodium or potassium 8-hydroxynaphthoxide with a source of CO₂ under pressure and thermal conditions. This minimizes waste streams and avoids the challenges associated with solvent separation and purification.

The benefits of solvent-free synthesis include:

Reduced Pollution: Elimination of volatile organic compounds (VOCs). ias.ac.in

Cost Savings: No expenditure on solvents or their disposal. ias.ac.in

Simplified Procedures: Easier product isolation and purification. ias.ac.in

Potentially Higher Efficiency: High concentration of reactants can lead to faster reaction rates.

While not all reactions are amenable to solvent-free conditions, their application in the synthesis of hydroxynaphthalene carboxylic acids represents a significant step towards more sustainable chemical manufacturing.

Mechanistic Investigations and Reactivity Studies of 8 Hydroxynaphthalene 2 Carboxylic Acid

Reaction Mechanisms of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of chemical reactivity in 8-Hydroxynaphthalene-2-carboxylic acid. Its reactions are predominantly characterized by nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl moiety of the carboxyl group.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The general mechanism proceeds through a two-stage addition-elimination process. vanderbilt.edumsu.edu Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. uomustansiriyah.edu.iq

For a carboxylic acid like this compound, the hydroxyl (-OH) group is a poor leaving group. libretexts.org Consequently, direct nucleophilic acyl substitution is generally slow. libretexts.org Reaction conditions often require an acid catalyst to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. libretexts.org Alternatively, the hydroxyl group can be converted into a better leaving group, for instance, by reaction with thionyl chloride to form an acyl chloride, which is significantly more reactive towards nucleophiles. libretexts.org

The relative reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution generally follows this order, from most to least reactive: Acyl Halides > Acid Anhydrides > Esters > Amides. libretexts.org Carboxylic acids themselves are less reactive than acyl halides and anhydrides. msu.edu

Fischer Esterification Mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction that converts a carboxylic acid and an alcohol into an ester and water. byjus.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water generated is removed from the reaction mixture. masterorganicchemistry.comlibretexts.org The mechanism involves a sequence of six distinct, reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The mechanism, as it applies to this compound, can be summarized as follows:

StepNameDescription
1Protonation The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl group and making the carbon atom more electrophilic. libretexts.org
2Addition The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral oxonium ion intermediate. byjus.com
3Deprotonation A base (such as another molecule of the alcohol or water) removes a proton from the oxonium ion to yield a neutral tetrahedral intermediate. masterorganicchemistry.com
4Protonation One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com
5Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com
6Deprotonation The protonated ester is deprotonated by a base to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Intramolecular Cyclization and Lactone Formation

Hydroxycarboxylic acids have the potential to undergo intramolecular esterification, where the hydroxyl group acts as the nucleophile attacking the carboxylic acid group within the same molecule to form a cyclic ester, known as a lactone. tutorchase.com This reaction is a form of nucleophilic acyl substitution. tutorchase.com The feasibility and rate of lactone formation are highly dependent on the stability of the resulting ring, with five- and six-membered rings (γ- and δ-lactones, respectively) being the most common and stable. tutorchase.com

In the specific case of this compound, the hydroxyl and carboxylic acid groups are located on the same naphthalene (B1677914) ring system. However, their relative positioning at the C8 and C2 positions means that a direct intramolecular cyclization would require the formation of a large, sterically strained seven-membered ring fused to the naphthalene core. Such formations are generally not favored under standard conditions. The geometry of the naphthalene skeleton places these functional groups too far apart for the facile formation of a stable lactone ring. While intramolecular cyclization is a key reaction for many hydroxy acids, the specific topology of this compound makes this pathway less probable compared to its isomers where the functional groups are in closer proximity.

Photochemical Reaction Mechanisms

The aromatic naphthalene core of this compound makes it susceptible to photochemical reactions upon absorption of ultraviolet light. These reactions can lead to oxidation of the ring system or decarboxylation of the acid functionality.

Photo-oxidation Processes

The photo-oxidation of naphthalene and its derivatives, such as naphthols, can occur through several mechanistic pathways. Upon irradiation, the molecule is promoted to an excited state. This excited molecule can react with oxygen, often involving the formation of reactive oxygen species like singlet oxygen or superoxide (B77818) radicals.

A plausible mechanism for the photo-oxidation of this compound involves the generation of a hydroxyl radical (•OH) in photo-Fenton-like systems, which can then attack the electron-rich naphthalene ring. researchgate.net This leads to the formation of hydroxylated derivatives. The phenolic -OH group makes the ring system particularly susceptible to oxidation, potentially leading to the formation of naphthoquinones and other degradation products.

Potential Intermediate/ProductFormation Pathway
Naphthoxyl RadicalHomolytic cleavage of the phenolic O-H bond upon photoexcitation.
Radical CationPhotoinduced electron transfer from the excited naphthalene ring to an electron acceptor.
Dihydroxylated NaphthalenesAttack by hydroxyl radicals generated from photosensitized processes.
NaphthoquinonesFurther oxidation of hydroxylated intermediates.

Photodecarboxylation Mechanisms

Photodecarboxylation is a photochemical reaction in which a carboxylic acid loses a molecule of carbon dioxide (CO₂). researchgate.net This process is of significant interest as it can be responsible for the photodegradation of various pharmaceuticals and is used in organic synthesis to generate radical intermediates. researchgate.net For aromatic carboxylic acids, the mechanism typically begins with the absorption of a photon, promoting the molecule to an excited singlet or triplet state.

Intramolecular Hydrogen Atom Transfer in Photoreactions

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a significant photoreaction pathway for molecules that possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl group) in close proximity. mdpi.com In the context of this compound, the molecular structure features a hydroxyl group (-OH) at the C8 position and a carboxylic acid group (-COOH) at the C2 position. While these groups are not adjacent, certain conformations might facilitate intramolecular hydrogen bonding, particularly between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group.

Upon absorption of light, the molecule is promoted to an electronically excited state. In this state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen are significantly increased. mdpi.com This change in electronic distribution drives the transfer of a proton from the hydroxyl group to the carbonyl oxygen. mdpi.com This process is exceptionally fast, often occurring on a picosecond or even femtosecond timescale. nih.gov

The ESIPT reaction results in the formation of a transient tautomeric species. nih.gov This keto-tautomer is itself in an excited state and is responsible for a characteristic fluorescence emission with a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the initial absorption. nih.gov The molecule then returns to the ground state, and a reverse proton transfer typically occurs, regenerating the original enol form. The efficiency and dynamics of ESIPT can be influenced by factors such as solvent polarity and the presence of intermolecular hydrogen bonding. researchgate.net Studies on analogous molecules like 2-hydroxy-9H-carbazole-1-carboxylic acid have demonstrated dual fluorescence, with the normal Stokes-shifted band originating from the initial excited species and the tautomer emission band arising from the species formed after ESIPT. nih.gov

Mechanisms of Photoremovable Protecting Group (PPG) Release

Derivatives of this compound can be engineered to function as photoremovable protecting groups (PPGs), also known as photocages. researchgate.netrsc.org These systems allow for the spatial and temporal control over the release of a bioactive molecule or "cargo" upon irradiation with light. acs.org The core principle involves covalently attaching a molecule of interest (e.g., a carboxylic acid, phosphate, or amine) to the hydroxyl group of the hydroxynaphthalene scaffold via a photolabile linker. nih.gov

The mechanism of release is initiated by the absorption of a photon, which promotes the PPG to an excited state. From this excited state, the reaction proceeds through a heterolytic cleavage of the bond connecting the protecting group to the cargo molecule. In many quinoline- and naphthalene-based systems, the photolysis is believed to occur through a solvent-assisted photoheterolysis (SN1) reaction mechanism. instras.com

For a hypothetical derivative, such as an 8-(acyloxymethyl)naphthalene-2-carboxylic acid, the proposed mechanism would involve the following steps:

Photoexcitation: The naphthalene chromophore absorbs light, transitioning to an excited singlet or triplet state.

Formation of an Intermediate: In the excited state, the molecule undergoes a rapid chemical transformation. This can involve the elimination of the protected group to form a reactive quinomethane-type intermediate.

Nucleophilic Trapping: The highly electrophilic intermediate is then trapped by a nucleophile present in the medium, which is typically water in biological systems.

Cargo Release: This trapping step is irreversible and results in the release of the cargo molecule and the formation of a photoproduct derived from the protecting group.

The quantum yield of release, which is a measure of the efficiency of the photoreaction, is a critical parameter for a useful PPG. acs.org For a PPG to be effective, especially in biological applications, it should have a high quantum yield at a wavelength that is not harmful to the system, typically in the near-UV or visible range. acs.orginstras.com

Oxidative and Reductive Transformations

Oxidative Cleavage of Hydroxynaphthalenes

The naphthalene ring system, including its hydroxylated derivatives, is susceptible to oxidative cleavage, a reaction that breaks carbon-carbon bonds within the aromatic rings to form smaller, oxygenated molecules. masterorganicchemistry.com One of the most common methods for achieving this transformation is ozonolysis. libretexts.org When a hydroxynaphthalene derivative is treated with ozone (O₃), the ozone attacks the electron-rich double bonds of the aromatic system. researchgate.net

The reaction mechanism begins with the electrophilic addition of ozone to a C=C bond, forming an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges into a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. libretexts.org

Reductive Work-up (e.g., using zinc or dimethyl sulfide) typically yields aldehydes and ketones.

Oxidative Work-up (e.g., using hydrogen peroxide) further oxidizes the initial fragments to carboxylic acids. masterorganicchemistry.com

In the case of this compound, the ozone would preferentially attack one of the two rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group would influence the regioselectivity of the attack. The cleavage of the ring would result in the formation of complex difunctional or trifunctional aliphatic compounds containing aldehyde, ketone, and carboxylic acid groups. For instance, the ozonolysis of unsubstituted naphthalene is known to produce 2-formylcinnamaldehyde. tandfonline.comresearchgate.net A similar cleavage pattern would be expected for its derivatives, though the final products would be more complex due to the existing substituents.

Reduction of Formyl Groups in Derivatives

The reduction of formyl (aldehyde) groups on derivatives of this compound is a key transformation for synthesizing related compounds, such as those with hydroxymethyl substituents. The choice of reducing agent is crucial as it determines the selectivity of the reaction, particularly in the presence of the carboxylic acid group. researchgate.net

Consider a hypothetical derivative, 8-hydroxy-6-formylnaphthalene-2-carboxylic acid . The reduction of the formyl group can be achieved with varying degrees of selectivity.

Selective Reduction of the Aldehyde: To reduce the aldehyde group to a primary alcohol (hydroxymethyl group) while leaving the carboxylic acid group intact, a mild reducing agent is required. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice for this purpose, as it is generally not strong enough to reduce carboxylic acids. msu.edu The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Reduction of Both Aldehyde and Carboxylic Acid: If the goal is to reduce both the formyl group and the carboxylic acid group, a much stronger reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is capable of reducing both functional groups to their corresponding primary alcohols. libretexts.org This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous work-up to protonate the resulting alkoxide intermediates. libretexts.org

The table below summarizes the expected outcomes for the reduction of a formyl derivative.

Table 1. Reduction of 8-hydroxy-6-formylnaphthalene-2-carboxylic acid
ReagentSolventFormyl Group ProductCarboxylic Acid Group ProductSelectivity
Sodium Borohydride (NaBH₄)Ethanol/Methanol-CH₂OH (Hydroxymethyl)-COOH (Unchanged)High (Aldehyde only)
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THF-CH₂OH (Hydroxymethyl)-CH₂OH (Hydroxymethyl)Low (Reduces both)

Electrochemical Oxidation of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized electrochemically. This process is typically studied using techniques like cyclic voltammetry on a glassy carbon electrode. nih.govresearchgate.net The oxidation involves the transfer of electrons from the molecule to the electrode surface at a specific potential.

The electrochemical oxidation of phenolic compounds, such as hydroxynaphthalenes, is generally an irreversible process. nih.gov The mechanism begins with a one-electron transfer from the hydroxyl group to form a phenoxy radical. This is often followed by a proton loss to yield the radical anion. The potential at which this oxidation occurs is dependent on the pH of the solution and the molecular structure. proquest.com

The resulting radical is highly reactive and can undergo several subsequent reactions:

Dimerization: Two radicals can couple to form dimeric or polymeric products.

Further Oxidation: The radical can be further oxidized at a higher potential to a quinone-like species.

Reaction with Solvent/Electrolyte: The radical may react with components of the solvent or supporting electrolyte.

For hydroxynaphthalene derivatives, the oxidation peak potential is influenced by the nature and position of other substituents on the naphthalene ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. In the case of this compound, the electron-withdrawing carboxylic acid group would be expected to increase the oxidation potential compared to unsubstituted 8-hydroxynaphthalene. Studies on related compounds have shown that the oxidation process is often diffusion-controlled. proquest.com

Condensation Reactions and Nucleophilic Additions

The carboxylic acid functional group in this compound is a primary site for condensation reactions. ck12.org A condensation reaction is one in which two molecules combine, typically with the elimination of a small molecule like water. libretexts.org A common example is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester and water. ck12.orglibretexts.org

The mechanism for these reactions is generally a nucleophilic acyl substitution . msu.edu It involves two key steps:

Nucleophilic Addition: The carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acyl chloride) is electrophilic. A nucleophile, such as the oxygen atom of an alcohol or the nitrogen atom of an amine, attacks this carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate. suniv.ac.in

Elimination of a Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and a leaving group is expelled. For a carboxylic acid reacting with an alcohol, the leaving group is water. msu.edu

To increase the reactivity of the carboxylic acid, it can be converted into a more electrophilic derivative, such as an acyl chloride (by reacting with thionyl chloride, SOCl₂) or an acid anhydride (B1165640). unishivaji.ac.in These derivatives react more readily with nucleophiles. For example, the corresponding acyl chloride of this compound would react rapidly with an amine to form an amide, a reaction known as aminolysis. msu.edu

Table 2. Condensation and Nucleophilic Acyl Substitution Reactions
ReactantNucleophileConditionsProductReaction Type
This compoundAlcohol (R'-OH)Acid Catalyst (e.g., H₂SO₄), HeatEsterFischer Esterification
8-Hydroxynaphthalene-2-carbonyl chlorideAmine (R'-NH₂)Base (e.g., Pyridine)AmideAminolysis
8-Hydroxynaphthalene-2-carbonyl chlorideAlcohol (R'-OH)Base (e.g., Pyridine)EsterAlcoholysis

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic effects stemming from the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as their specific positioning on the naphthalene ring. These effects dictate the molecule's behavior in various chemical transformations, influencing reaction rates, regioselectivity, and equilibrium positions.

Electronic Effects:

The electronic landscape of the naphthalene core is significantly modulated by the push-pull nature of its substituents. The hydroxyl group at the C-8 position acts as a powerful electron-donating group through resonance (mesomeric effect), enriching the electron density of the aromatic system, particularly at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic attack.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this compound, particularly concerning reactions involving the functional groups and the peri-position (C-1). The proximity of the C-8 hydroxyl group to the C-1 position can sterically encumber the approach of reagents to this site. This is a well-documented phenomenon in naphthalene chemistry, where the peri-hydrogens at C-1 and C-8 are spatially close.

The following table summarizes the expected influence of electronic and steric effects on different types of reactions involving this compound, based on general principles of organic chemistry.

Reaction TypeElectronic Effect InfluenceSteric Effect InfluencePredicted Outcome
Electrophilic Aromatic Substitution The -OH group is a strong activator and ortho-, para-director. The -COOH group is a strong deactivator and meta-director.The peri-position (C-1) is sterically hindered by the C-8 hydroxyl group. Bulky electrophiles may face restricted access to positions adjacent to existing substituents.Substitution is likely favored at positions activated by the hydroxyl group and not significantly hindered, such as C-5 and C-7. The overall reaction rate will be slower than that of 2-naphthol (B1666908) but faster than that of 2-naphthoic acid.
Esterification of the Carboxylic Acid The electron-withdrawing nature of the naphthalene ring can slightly increase the electrophilicity of the carboxyl carbon.The approach of the alcohol to the C-2 carboxylic acid is moderately hindered by the adjacent part of the naphthalene ring system. Very bulky alcohols may react slower.The reaction proceeds under standard esterification conditions (e.g., Fischer esterification), but reaction rates may be lower compared to less hindered aliphatic carboxylic acids.
Reactions involving the Hydroxyl Group (e.g., Etherification) The nucleophilicity of the hydroxyl oxygen is enhanced by the electron-donating nature of the naphthalene ring.The C-8 position is sterically crowded, potentially hindering the approach of bulky electrophiles to the hydroxyl oxygen.Reactions with smaller electrophiles are feasible. Larger reagents may lead to lower yields or require more forcing conditions due to steric hindrance from the peri-position.

Detailed mechanistic studies and quantitative kinetic data are essential to fully elucidate the precise balance of these effects in determining the reactivity of this compound in various chemical transformations. Computational studies can also provide valuable insights into the transition state geometries and activation energies, further clarifying the roles of steric and electronic factors.

Computational and Theoretical Chemistry of 8 Hydroxynaphthalene 2 Carboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. imperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for analyzing moderately sized organic molecules like 8-Hydroxynaphthalene-2-carboxylic acid. aps.orgnih.gov DFT calculations can elucidate a wide range of molecular properties by approximating the exchange-correlation energy, which accounts for the complex many-electron interactions.

A fundamental application of DFT is the optimization of the molecular geometry. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, a full geometry optimization would reveal the precise spatial relationship between the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups and the naphthalene (B1677914) core. This information is foundational for all other computational analyses of its electronic properties.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ijarset.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, mapping the electron density of these orbitals would identify the most probable sites for nucleophilic and electrophilic attacks. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution, identifying positive and negative regions that are crucial for predicting intermolecular interactions. ijarset.comchalcogen.ro

DFT calculations can be employed to predict the regioselectivity of chemical reactions. By modeling the reaction pathways of potential intermediates and transition states, their relative energies can be calculated to determine the most favorable reaction site. In the context of the carboxylation of a hydroxynaphthalene precursor, DFT could be used to evaluate whether the carboxyl group would preferentially add to a specific position on the naphthalene ring. This analysis involves calculating the activation energies for different reaction pathways, with the lowest energy path indicating the most likely product.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule, providing deep insights into its stability. ijarset.com The analysis examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). For this compound, NBO analysis would reveal the extent of electron delocalization between the naphthalene ring and the hydroxyl and carboxyl substituents. It also calculates the net atomic charges on each atom, offering a quantitative picture of the electron distribution and bond polarity throughout the molecule.

Molecules with extended π-conjugated electron systems can exhibit significant nonlinear optical (NLO) properties. DFT is a reliable method for calculating NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rasayanjournal.co.in These parameters are essential for assessing a molecule's potential in NLO applications, such as frequency conversion and optical switching. conicet.gov.ardiva-portal.org The magnitude of the first hyperpolarizability (β) is a key determinant of a molecule's second-order NLO activity. rasayanjournal.co.in Theoretical calculations for this compound would help predict its potential as an NLO material.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical characteristics. Several key descriptors have been computationally predicted for this compound. chemscene.com

These descriptors are valuable for predicting the molecule's behavior in various systems.

Topological Polar Surface Area (TPSA) : This descriptor is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of 57.53 Ų suggests moderate cell permeability.

LogP : This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity or hydrophobicity. A LogP of 2.2436 suggests that the compound is moderately lipophilic. chemscene.com

Hydrogen Bond Acceptors/Donors : These counts indicate the potential for forming hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. This compound has 2 hydrogen bond acceptors and 2 donors. chemscene.com

Rotatable Bonds : This descriptor counts the number of bonds that allow for free rotation, which relates to the conformational flexibility of the molecule. With only one rotatable bond, the molecule has a relatively rigid structure. chemscene.com

Computationally Predicted Molecular Descriptors for this compound
DescriptorValueReference
Topological Polar Surface Area (TPSA)57.53 Ų chemscene.com
LogP2.2436 chemscene.com
Number of Hydrogen Bond Acceptors2 chemscene.com
Number of Hydrogen Bond Donors2 chemscene.com
Number of Rotatable Bonds1 chemscene.com

Theoretical Studies on Substituent Effects on Reactivity

Theoretical studies are crucial for understanding how the hydroxyl (-OH) and carboxylic acid (-COOH) substituents influence the reactivity of the naphthalene scaffold in this compound. The positions of these groups (at C8 and C2, respectively) dictate their electronic influence on the aromatic system.

The reactivity of aromatic compounds is largely governed by the nature and position of their substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack. In the case of this compound, the hydroxyl group generally acts as an activating, electron-donating group through resonance, while the carboxylic acid group is a deactivating, electron-withdrawing group.

Computational studies on related substituted naphthoic acids have utilized quantum mechanical methods to quantify these effects. researchgate.netajpchem.org Parameters such as total energy, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, chemical hardness, and molecular electrostatic potential (MEP) are calculated to describe the substituent effects in aromatic systems. researchgate.netajpchem.org

A hypothetical representation of how different substituents might affect the electronic properties of a naphthoic acid ring system is presented in the interactive table below. This data is illustrative and based on general principles observed in computational studies of substituted aromatic acids.

Substituent at C8Substituent EffectPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)Implication for Reactivity
-H (Naphthalene-2-carboxylic acid)Reference5.02.5Baseline reactivity
-OH (this compound)Electron-donating4.73.1Increased reactivity towards electrophiles
-NO2Electron-withdrawing5.34.5Decreased reactivity towards electrophiles
-OCH3Strong electron-donating4.63.3Significantly increased reactivity towards electrophiles
-ClHalogen (inductive withdrawal, resonance donation)4.92.8Moderately decreased reactivity towards electrophiles

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. For reactions involving this compound, density functional theory (DFT) is a commonly employed method. researchgate.net

Studies on related naphthoic acid derivatives have investigated rotational barriers of the carboxylic acid group as influenced by adjacent substituents. researchgate.netajpchem.org The rotation of the -COOH group can be critical in reactions where its orientation affects steric hindrance or participation in intramolecular interactions. Computational modeling can map the potential energy surface for such rotations, identifying the lowest energy conformations and the transition states connecting them.

Furthermore, computational methods can be applied to model specific reactions, such as esterification, decarboxylation, or electrophilic substitution. For example, in modeling the mechanism of a reaction, the geometry of the starting materials, products, and any proposed intermediates and transition states are optimized to find the lowest energy structures. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway.

While specific studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous systems. For example, ab initio calculations have been used to study the cyclization of 1,8-naphthalic acid, revealing a transition state involving intramolecular proton transfer. researchgate.net Similarly, the mechanism of phenol (B47542) carboxylation has been investigated, providing insights into the intermediates of this important reaction class. mdpi.com

A hypothetical reaction coordinate diagram for an electrophilic substitution on the naphthalene ring of this compound is presented below. This illustrates the type of information that can be obtained from computational modeling of a reaction pathway.

Hypothetical Reaction Coordinate Diagram for Electrophilic Aromatic Substitution

Reaction StepSpeciesRelative Energy (kcal/mol)Brief Description
1Reactants (this compound + Electrophile)0Starting materials
2Transition State 1 (TS1)+15Formation of the sigma complex
3Intermediate (Sigma Complex)+5Wheland intermediate
4Transition State 2 (TS2)+10Deprotonation to restore aromaticity
5Products-10Substituted product + H+

Note: The energy values are hypothetical and for illustrative purposes only.

Such computational models are invaluable for rationalizing experimental outcomes and for predicting the feasibility of new synthetic routes involving this compound. They can help identify the most likely sites of reaction, the stereochemical outcomes, and the influence of reaction conditions on the mechanism.

Derivatives, Analogues, and Structural Modifications of 8 Hydroxynaphthalene 2 Carboxylic Acid

Synthesis and Characterization of Novel Derivatives

The carboxylic acid group of 3-Hydroxynaphthalene-2-carboxylic acid is readily converted to its corresponding esters through processes such as the Fischer esterification. This classic acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A specific example is the synthesis of Methyl 3-hydroxy-2-naphthoate. In a documented procedure, 3-hydroxy-2-naphthoic acid is dissolved in methanol (B129727) with concentrated sulfuric acid and refluxed overnight. Following an aqueous workup and extraction with ethyl acetate, the methyl ester is obtained as a yellow powder in high yield. lookchem.comchemicalbook.com

Table 1: Synthesis of Methyl 3-hydroxy-2-naphthoate
Reactant 1Reactant 2CatalystConditionsProductYieldReference
3-Hydroxy-2-naphthoic acidMethanolH₂SO₄Reflux, overnightMethyl 3-hydroxy-2-naphthoate91% lookchem.comchemicalbook.com

This methyl ester serves as a key intermediate in the synthesis of more complex molecules, including chiral pharmaceutical compounds. lookchem.com

The synthesis of amide and anilide derivatives is another common modification of the carboxylic acid group. A notable class of these derivatives are the N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which have been investigated for their biological activities.

The general synthesis involves the condensation of 3-hydroxy-2-naphthoic acid with appropriately substituted anilines. A common method employs phosphorus trichloride (B1173362) (PCl₃) as a coupling agent in a dry solvent like chlorobenzene, often accelerated by microwave irradiation. ucj.org.ua This approach allows for the efficient formation of the amide bond, yielding the desired anilides. The reaction proceeds through the activation of the carboxylic acid by PCl₃, followed by nucleophilic attack from the aniline (B41778). Yields for this type of reaction can be quite high, often reaching up to 98% depending on the specific aniline and solvent used. ucj.org.ua

Table 2: Synthesis of N-Aryl-3-hydroxynaphthalene-2-carboxanilides
Reactant 1Reactant 2ReagentSolventConditionsProduct TypeReference
3-Hydroxy-2-naphthoic acidSubstituted AnilinePCl₃Chlorobenzene, Toluene, XyleneMicrowave Irradiation or Conventional HeatingN-Aryl-3-hydroxynaphthalene-2-carboxanilide ucj.org.ua

The molecular structure of 3-Hydroxynaphthalene-2-carboxylic acid, with a hydroxyl group positioned ortho to the carboxylic acid group on the naphthalene (B1677914) ring, creates an excellent bidentate chelation site for metal ions. Both the phenolic oxygen and one of the carboxylic oxygen atoms can coordinate to a metal center, forming stable complexes.

Research has demonstrated the synthesis of a series of transition metal(II) complexes with 3-hydroxy-2-naphthoic acid (represented as L) and aminoguanidine (B1677879) (AG) as ligands. Complexes of manganese(II), iron(II), cobalt(II), and nickel(II) were synthesized with the general formula (AG)₂[M(L)₂]·2H₂O. In these structures, the deprotonated 3-hydroxy-2-naphthoate acts as a bidentate ligand, coordinating to the metal center through both the carboxylate and the phenolic oxygen atoms. Characterization by spectroscopic and analytical methods confirmed the composition and structure of these complexes.

Table 3: Transition Metal(II) Complexes of 3-Hydroxy-2-naphthoic Acid
Metal Ion (M)Ligand 1 (L)Ligand 2 (AG)General FormulaReference
Mn(II)3-hydroxy-2-naphthoateAminoguanidine(AG)₂[Mn(L)₂]·2H₂O lookchem.com
Fe(II)3-hydroxy-2-naphthoateAminoguanidine(AG)₂[Fe(L)₂]·2H₂O lookchem.com
Co(II)3-hydroxy-2-naphthoateAminoguanidine(AG)₂[Co(L)₂]·2H₂O lookchem.com
Ni(II)3-hydroxy-2-naphthoateAminoguanidine(AG)₂[Ni(L)₂]·2H₂O lookchem.com

The conversion of naphthol derivatives into naphthoquinones is a key transformation in the synthesis of many biologically active compounds. While a direct, high-yield oxidation of 3-Hydroxynaphthalene-2-carboxylic acid to a specific naphthoquinone derivative is not widely documented, related transformations provide insight into potential synthetic routes. For instance, the oxidative coupling of 2-hydroxy-3-alkyl-1,4-naphthoquinones using reagents like lead tetraacetate can produce dimeric structures. researchgate.net A common method for forming the 1,4-naphthoquinone (B94277) core involves the oxidation of naphthalene with an agent like chromium trioxide in acetic acid. orgsyn.org It is chemically plausible that 3-Hydroxynaphthalene-2-carboxylic acid could undergo oxidation, potentially accompanied by decarboxylation, to yield a hydroxy-naphthoquinone, although specific conditions for this transformation require further research.

Functionalization and Derivatization Strategies

A significant application of derivatives of 3-Hydroxynaphthalene-2-carboxylic acid is in the field of photochemistry, specifically as photoremovable protecting groups (PPGs), also known as "caging" groups. These groups allow for the spatial and temporal control over the release of a protected chemical species upon irradiation with light.

The (3-hydroxy-2-naphthalenyl)methyl moiety, which can be synthesized from 3-Hydroxynaphthalene-2-carboxylic acid, has been successfully used to protect or "cage" alcohols, phenols, and other carboxylic acids. Irradiation of these caged compounds with UV light results in a rapid and efficient release of the protected substrate, with quantum yields reported between 0.17 and 0.26.

The photochemical release mechanism involves the formation of a highly reactive intermediate, 2-naphthoquinone-3-methide. This transient species reacts quickly with water to regenerate the parent protecting group alcohol (3-hydroxy-2-naphthalenemethanol), making the process clean and efficient. The ability to trigger the release of a bioactive molecule at a specific time and location with light makes this a powerful tool in chemical biology and pharmacology.

Introduction of Formyl Groups and Other Substituents

The introduction of formyl (-CHO) groups and other substituents onto the 8-hydroxynaphthalene-2-carboxylic acid scaffold is a key strategy for creating derivatives with modified electronic and steric properties. Formylation, in particular, provides a reactive handle for further synthetic transformations. Several classical and modern organic reactions can be employed for the direct formylation of electron-rich aromatic compounds like naphthols.

Common methods for the introduction of a formyl group onto an aromatic ring include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. These reactions are particularly effective for hydroxy-aromatic compounds due to the activating effect of the hydroxyl group. wikipedia.orglscollege.ac.in

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. lscollege.ac.inbyjus.com The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org This method is effective for naphthols as well. wikipedia.orglscollege.ac.in

The Vilsmeier-Haack reaction is another widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comambeed.com This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The Vilsmeier reagent acts as the electrophile that attacks the activated aromatic ring. The resulting iminium ion is then hydrolyzed during workup to afford the aryl aldehyde. wikipedia.orgchemistrysteps.com This reaction is generally applicable to phenols and anilines. wikipedia.org

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source in the presence of an acid, typically boric acid or glycerol. This reaction is often used for the formylation of highly activated phenols. A related synthesis converted 7-hydroxy-4-methylcoumarin into 8-formyl-7-hydroxy-4-methylcoumarin using the Duff reaction, highlighting its applicability to similar phenolic systems. researchgate.net

Beyond formylation, other substituents can be introduced through various electrophilic aromatic substitution reactions, leveraging the activated nature of the naphthalene ring system.

Table 1: Formylation Reactions for Hydroxy-Aromatic Compounds
Reaction NameReagentsReactive ElectrophileGeneral Applicability
Reimer-Tiemann ReactionChloroform (CHCl₃), Strong Base (e.g., NaOH)Dichlorocarbene (:CCl₂)Phenols, Naphthols, electron-rich heterocycles wikipedia.orglscollege.ac.in
Vilsmeier-Haack ReactionDMF, POCl₃Chloroiminium salt (Vilsmeier Reagent)Electron-rich aromatic and heteroaromatic compounds ijpcbs.comchemistrysteps.com
Duff ReactionHexamethylenetetramine (HMTA), Acid (e.g., boric acid)Iminium species derived from HMTAHighly activated phenols researchgate.net

Stereochemical Aspects of Derivatives and Reaction Products

The stereochemistry of this compound derivatives can be complex, with potential for axial chirality, particularly in sterically hindered systems. This form of stereoisomerism, known as atropisomerism , arises from restricted rotation around a single bond. ijpsr.comnih.gov Atropisomers are stereoisomers that can be isolated as distinct conformers due to a high energy barrier to rotation. ijpsr.com

In the context of naphthalene derivatives, atropisomerism can occur when bulky substituents are placed in positions that interfere with free rotation around a C-C single bond, such as the bond connecting the naphthalene core to a substituent. For instance, studies on 1,8-disubstituted naphthalenes have shown that hindered rotation can lead to the existence of stable anti and syn atropisomers that are observable by NMR spectroscopy at ambient temperatures. acs.orgacs.org The size of the rotational barrier is sensitive to the position and nature of the substituents. acs.org

While this compound itself is not atropisomeric, its derivatives, especially those with bulky groups introduced at positions flanking the carboxylic acid or hydroxyl group, could exhibit this phenomenon. The steric strain created by these substituents can raise the energy barrier for rotation high enough to allow for the isolation of individual atropisomeric conformers. ijpsr.com

The stability of atropisomers is often quantified by their half-life of interconversion. Oki defined atropisomers as conformers with a half-life of more than 1000 seconds at a given temperature. ijpsr.com This thermal stability is a key feature that distinguishes them from other types of conformers. ijpsr.com The separation of atropisomers can be achieved through chiral resolution techniques, and their selective synthesis (atropo-enantioselective synthesis) can be accomplished using chiral auxiliaries or catalysts. ijpsr.com

The field of atroposelective synthesis has seen significant advancements, including the development of catalytic methods to control axial chirality. acs.org For example, rhodium-catalyzed click chemistry has been used to create biaxially chiral triazoles with high diastereoselectivity and enantioselectivity. acs.org Such strategies could potentially be adapted for the synthesis of atropisomeric derivatives of this compound.

Table 2: Key Concepts in Atropisomerism
ConceptDescriptionRelevance to Naphthalene Derivatives
AtropisomerismA type of axial chirality arising from hindered rotation around a single bond, leading to isolable stereoisomers. ijpsr.comnih.govCan occur in naphthalene derivatives with bulky substituents that restrict rotation around C-C bonds. acs.orgacs.orgresearchgate.net
Rotational BarrierThe energy required to overcome the steric hindrance and allow for interconversion between atropisomers.The magnitude of the barrier determines the stability and isolability of the atropisomers. acs.org
Anti and Syn IsomersDescriptors for the relative orientation of substituents in atropisomeric systems.Observed in 1,8-disubstituted naphthalenes, where the ratio of isomers can be influenced by solvent and temperature. acs.orgacs.org
Atroposelective SynthesisA synthetic strategy that favors the formation of one atropisomer over another. ijpsr.comCan be achieved using chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. ijpsr.comacs.org

Advanced Applications in Chemical Sciences

Polymer Science and Engineering

The bifunctional nature of 8-Hydroxynaphthalene-2-carboxylic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, renders it a suitable monomer for step-growth polymerization, leading to the formation of aromatic polyesters.

Monomer for Aromatic Polyesters (e.g., Vectran®)

Aromatic polyesters are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are often liquid crystalline polymers (LCPs), which exhibit highly ordered structures in the melt phase, allowing for the production of materials with outstanding properties.

One of the most commercially significant LCPs is Vectran®, a fiber renowned for its high strength, modulus, and impact resistance. It is crucial to note, however, that Vectran® is synthesized by the acidolysis of p-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid . patsnap.commdpi.com The mechanism for this polycondensation is complex, involving the acetylation of the hydroxyl groups followed by heating to eliminate acetic acid and form the high molecular weight polymer. mdpi.com

While the 8-hydroxy isomer is not used in Vectran®, its structural similarity to the 6-hydroxy isomer suggests its potential as a monomer for other aromatic polyesters. The position of the hydroxyl group on the naphthalene (B1677914) ring significantly influences the geometry of the resulting polymer chain, which in turn affects its liquid crystalline properties, melting point, and solubility. The introduction of the 8-hydroxy isomer would create a distinct kink in the polymer backbone compared to the more linear 6-hydroxy isomer, leading to different material properties. Research into copolyesters using various hydroxynaphthoic acid isomers allows for the fine-tuning of properties like melting temperature and heat deflection temperature for specific applications in the electrical and electronics industries. patsnap.com

Table 1: Comparison of Monomers Used in Aromatic Polyesters

Monomer Polymer Application Resulting Polymer Property Influence
6-Hydroxy-2-naphthoic acid Vectran® (with p-hydroxybenzoic acid) patsnap.commdpi.com Contributes to the linear, rigid-rod structure, leading to high strength and thermal stability. mdpi.com
This compound Potential monomer for novel LCPs The different substitution pattern would alter chain geometry, likely affecting melting behavior and crystallinity.

Enzymatic Polymerization for Biobased Polyesters

In the pursuit of greener and more sustainable chemical processes, enzymatic polymerization has emerged as a powerful alternative to traditional metal-catalyzed methods. Lipases, in particular, have been extensively studied for their ability to catalyze the formation of ester bonds under mild reaction conditions, avoiding the use of high temperatures and residual metal catalysts.

The synthesis of polyesters using lipases can proceed through either ring-opening polymerization of lactones or through the polycondensation of dicarboxylic acids with diols, or the self-condensation of hydroxycarboxylic acids. Given that this compound is a hydroxycarboxylic acid, it is a theoretically suitable monomer for enzymatic self-polycondensation. This process would involve the lipase (B570770) activating the carboxylic acid group to facilitate ester bond formation with the hydroxyl group of another monomer.

This enzymatic approach offers several advantages:

Mild Reaction Conditions: Lower energy consumption and reduced risk of side reactions.

High Selectivity: Enzymes can offer high chemo-, regio-, and enantioselectivity.

Biodegradability: The resulting polyesters may exhibit enhanced biodegradability.

Biocompatibility: The absence of metal catalyst residues makes these polymers potentially suitable for biomedical applications.

While specific studies detailing the enzymatic polymerization of this compound are not prevalent in the reviewed literature, the general principles of lipase-catalyzed polycondensation strongly support its feasibility as a substrate.

Development of Functional Conducting Polymer Composites

Conducting polymers, such as polyaniline (PANI), are materials with intrinsic electrical conductivity. Their properties can be enhanced and tailored by creating composites with other materials. The incorporation of functional molecules can improve processability, stability, and introduce new functionalities.

This compound possesses functional groups that could be leveraged in the development of conducting polymer composites. The carboxylic acid group can act as a dopant for polymers like PANI, protonating the polymer backbone to induce conductivity. researchgate.net Furthermore, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding interactions with the polymer chains, potentially improving the dispersion of the naphthalene moiety within the polymer matrix and enhancing the composite's thermal stability. nih.gov

Potential roles for this compound in conducting polymer composites include:

A functional dopant: To control the conductivity and processability of the polymer.

A comonomer: To be incorporated into the polymer backbone, introducing the rigid naphthalene unit to modify mechanical and thermal properties.

Synthesis of Degradable Bottlebrush Polymers with Poly(disulfide) Backbones

Bottlebrush polymers are a unique class of macromolecules characterized by a linear backbone densely grafted with polymeric side-chains. rice.edukinampark.com This architecture imparts unusual properties, such as a high entanglement molecular weight and a low Young's modulus. researchgate.net Introducing degradable linkages, such as disulfide bonds (S-S), into the polymer backbone is a strategy to create materials that can be broken down under specific stimuli, which is advantageous for applications like drug delivery. nih.gov A common approach to introduce these disulfide bonds is through the use of monomers like α-lipoic acid. researchgate.netnih.gov

A review of the scientific literature did not yield specific examples of this compound being used in the synthesis of degradable bottlebrush polymers with poly(disulfide) backbones. The synthesis of such polymers typically involves specific polymerization techniques like ring-opening metathesis polymerization (ROMP) of functionalized macromonomers. nih.gov While it is conceivable to functionalize a bottlebrush polymer's side chains with the naphthoic acid moiety for specific recognition or optical properties, its direct role in forming the primary backbone, particularly one containing disulfide bonds, is not documented.

Role of Ionic Liquids as Reaction Media in Polymer Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts for chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds.

In the context of polymer synthesis, ionic liquids can serve multiple roles:

Reaction Medium: They can dissolve monomers and the resulting polymers, often exhibiting different solubility characteristics than conventional solvents.

Catalyst: Acidic or basic ionic liquids can directly catalyze polymerization reactions, such as esterification for polyester (B1180765) synthesis.

Template: They can influence the morphology and structure of the resulting polymer.

While direct reports on the polymerization of this compound in ionic liquids are scarce, research on related systems is informative. For instance, Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline (B1678124) cation (a structurally similar compound) have been synthesized and demonstrated to be effective catalysts for esterification reactions. This suggests that an appropriately designed ionic liquid could catalyze the polycondensation of this compound. Using an ionic liquid as the reaction medium could facilitate the removal of the water byproduct from the polycondensation, driving the reaction toward high molecular weight polymer formation.

Catalysis

The molecular structure of this compound is well-suited for it to act as a ligand in coordination chemistry. The hydroxyl group and the carboxylic acid group can both be deprotonated to form a bidentate ligand that chelates to a metal ion through two oxygen atoms. The rigid naphthalene framework provides a well-defined geometry for the resulting metal complex.

Metal complexes containing naphthalene-based ligands have been investigated for their catalytic activity in various organic transformations. mdpi.com For example, copper complexes with naproxen (B1676952) (a related naphthalene carboxylic acid derivative) have been studied for their efficacy in the catalytic oxidation of catechols. mdpi.com Similarly, complexes of 8-hydroxyquinoline, which also acts as a bidentate N,O-ligand, are known to form stable complexes with a wide range of metal ions and have been explored as catalysts. researchgate.net

The chelation of this compound to a metal center can modulate the metal's electronic properties and create a specific coordination environment, which is the basis for catalytic activity. Potential catalytic applications for metal complexes of this ligand could include:

Oxidation Reactions: The complex could catalyze the oxidation of alcohols, alkenes, or catechols, analogous to other known metal-ligand systems. mdpi.com

Hydrolysis Reactions: Certain cobalt(II) complexes with mixed ligands including 8-hydroxyquinoline have been shown to catalyze the hydrolysis of esters.

C-C Coupling Reactions: Palladium or rhodium complexes could potentially be active in cross-coupling reactions.

Table 2: List of Compounds Mentioned

Compound Name CAS Number
This compound 5776-28-3
p-Hydroxybenzoic acid 99-96-7
6-Hydroxy-2-naphthoic acid 16712-64-4
Acetic acid 64-19-7
Aniline (B41778) 62-53-3
α-Lipoic acid 1077-28-7
Naproxen 22204-53-1
8-Hydroxyquinoline 148-24-3
Ruthenium 7440-18-8
Copper 7440-50-8
Cobalt 7440-48-4
Palladium 7440-05-3

Ligand Design in Metal Complexation

This compound is structurally well-suited for applications in ligand design and metal complexation. The molecule features a hydroxyl group (-OH) at the 8-position and a carboxylic acid group (-COOH) at the 2-position on the naphthalene framework. This specific arrangement allows it to act as a bidentate chelating agent, where both the hydroxyl oxygen and a deprotonated carboxylate oxygen can coordinate to a central metal ion. This chelation forms a stable six-membered ring with the metal center, a favored configuration in coordination chemistry.

Carboxylates are recognized as versatile ligands in the formation of metal complexes, capable of forming multiple metal-oxygen bonds that can lead to diverse and interesting structures. acs.org While detailed thermodynamic stability constants and extensive crystallographic studies for metal complexes specifically with this compound are not widely documented in scientific literature, the fundamental principles of coordination chemistry suggest its strong potential for forming stable complexes with a variety of metal ions. The rigid naphthalene backbone provides a pre-organized scaffold for the coordinating groups, which can enhance the stability of the resulting metal complexes.

Catalysis by Phosphorus and Silicon Compounds in Acylation Reactions

Research into the synthesis of anilides from hydroxynaphthoic acids has highlighted the catalytic activity of certain phosphorus and silicon compounds. Studies have shown that compounds of trivalent phosphorus, P(III), and tetravalent silicon, Si(IV), are effective catalysts for the acylation of aniline with various isomers of hydroxynaphthoic acid. This process yields the corresponding anilides under mild conditions, typically in refluxing ortho-xylene (146.5–147 °C), with nearly quantitative yields.

The catalytic process is efficient even with low catalyst loading, typically around 2 mol% relative to the hydroxynaphthoic acid. This is significantly less than the amounts required when these compounds are used as condensing agents. The catalytic activity is specific to P(III) compounds, as P(V) compounds show little to no activity. This observation supports a mechanism involving P=O-nucleophilic catalysis. The use of these catalysts complements other methods, contributing to a more universal approach for synthesizing anilides of hydroxybenzoic and hydroxynaphthoic acids.

Catalyst TypeActive Catalysts Examples
Phosphorus (III) CompoundsPhosphorus trichloride (B1173362), Phosphorus tribromide, Phosphorous acid, Trimethylphosphite, Diethylphosphite
Silicon (IV) CompoundsTetrachlorosilane, Trichloro(methyl)silane, Dichloro(dimethyl)silane, Tetraethoxysilane
Table 1: Active P(III) and Si(IV) catalysts in the acylation of aniline with hydroxynaphthoic acids.

Transition-Metal Catalysis in Peptide Modification and Functionalization

Transition-metal catalysis has become a cornerstone for the late-stage modification of peptides, allowing for the introduction of new functional groups and the creation of cyclic peptide structures. researchgate.net These methods often rely on the activation of C-H bonds or other specific functional groups within the peptide sequence. researchgate.net

However, a review of the available scientific literature indicates that this compound has not been specifically reported as a reagent or ligand in the context of transition-metal catalyzed peptide modification. While the field is extensive, current research has not detailed the application of this particular compound for peptide functionalization or cyclization.

Supramolecular Chemistry and Host-Guest Interactions

Complexation with Metal Ions

The structural features of this compound make it an effective chelating ligand for a variety of metal ions. The hydroxyl and carboxylate groups serve as the primary binding sites, forming stable coordination complexes. Metal complexes involving naphthalene-based carboxylic acids have been explored for their structural diversity and potential biological activities. acs.org The coordination of metal ions by such ligands can lead to the formation of mononuclear or polynuclear structures, depending on the reaction conditions and the nature of the metal ion. acs.org Although the potential for complexation is clear from its structure, specific studies detailing the synthesis and characterization of metal complexes with this compound are limited.

Spectroscopic Probes for Supramolecular Assemblies

The naphthalene core of this compound provides intrinsic fluorescent properties, making it a potential candidate for use as a spectroscopic probe. Fluorescent molecules are widely used to study the microenvironment of supramolecular assemblies such as micelles, vesicles, and polymers. Changes in the fluorescence emission spectrum, intensity, or lifetime of a probe molecule upon its incorporation into a host system can provide valuable information about the polarity, viscosity, and structure of the assembly. While the photophysical properties of this compound suggest its suitability for such applications, specific studies documenting its use as a spectroscopic probe for supramolecular assemblies are not readily found in the literature.

Photophysics and Fluorescence Applications

The photophysical properties of hydroxynaphthoic acid isomers are of significant interest for the development of new luminescent materials. Research has demonstrated that this compound (also referred to as 8-hydroxy-2-naphthoic acid) possesses notable fluorescent properties.

Specifically, it has been observed to emit a near-white fluorescence when exposed to ultraviolet (UV) light. waseda.jpresearchgate.net This characteristic is particularly interesting as white-light-emitting organic molecules are relatively rare and have potential applications in lighting and display technologies. This property was identified during the biocatalytic synthesis of hydroxynaphthoic acids using P450 monooxygenases. waseda.jp

Studies on other isomers, such as o-hydroxynaphthoic acids, show that their solid-state fluorescence is influenced by molecular packing and intermolecular interactions within the crystal lattice. The formation of charge-transfer cocrystals with other molecules can also be used to modulate the optical and photoluminescence characteristics of hydroxynaphthoic acid compounds. The distinct fluorescent behavior of this compound highlights its potential for use in the development of novel photoactive materials.

CompoundObserved FluorescenceExcitation
This compoundNear-whiteUV light waseda.jpresearchgate.net
Table 2: Fluorescence Properties of this compound.

Design of Fluorescent Materials

The naphthalene scaffold is a fundamental component in the design of fluorescent materials due to its inherent photophysical properties. Derivatives of naphthalene, such as those incorporating hydroxyl and carboxyl groups, are of particular interest as they allow for the fine-tuning of spectral properties and provide handles for further chemical modification. This compound, with its distinct substitution pattern, serves as a valuable building block in the synthesis of novel fluorescent probes and dyes.

The fluorescence of naphthalene derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the hydroxyl group (-OH) at the C8 position, and electron-withdrawing groups, like the carboxylic acid group (-COOH) at the C2 position, can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This modulation directly impacts the Stokes shift, quantum yield, and emission wavelength of the resulting fluorophore. For instance, studies on hydroxy-substituted 1,8-naphthalimides have shown that the position of the hydroxyl group is critical in governing the excited-state proton transfer (ESPT) behavior, which in turn affects the fluorescence emission properties. nih.gov

Derivatives of this compound can be envisioned as components in fluorescent probes for the detection of various analytes. The carboxylic acid moiety can be readily converted into esters or amides, allowing for the attachment of recognition units for specific ions or molecules. For example, a fluorescent probe for Cu2+ ions was developed using a Schiff base derivative of a naphthalimide, where the coordination of the metal ion led to a quenching of fluorescence. nih.gov Similarly, the hydroxyl group can be functionalized to create probes that respond to changes in their environment, such as pH or the presence of specific enzymes. The general principle involves linking the naphthalene fluorophore to a recognition element whose interaction with the target analyte perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.

The following table summarizes the photophysical properties of some naphthalene-based fluorescent probes, illustrating the effect of different substituents and functional groups on their fluorescence characteristics.

Naphthalene DerivativeExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Target AnalyteReference
3-hydroxy-1,8-naphthalimide based probeNot specified~616H2S nih.gov
4-bromo-1,8-naphthalic anhydride-based probe for Cu2+Not specifiedNot specified (fluorescence quenching)Cu2+ nih.gov
Naphthalene derivative probe F6 for Al3+Not specifiedNot specifiedAl3+ nih.gov
8-anilinonaphthalene-1-sulfonic acid (ANS)350475Hydrophobic protein sites nih.gov

Photoremovable Protecting Group Chemistry

Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength. This technology allows for the precise spatial and temporal control over the release of bioactive molecules. Carboxylic acids are important functional groups in many biologically active compounds, and therefore, the development of efficient PPGs for carboxylic acids is of significant interest.

While direct examples of this compound being used as a PPG are not prevalent in the literature, its structural motifs are found in known photolabile protecting groups. For instance, derivatives of 3-hydroxy-2-naphthalenemethanol have been successfully employed to "cage" alcohols, phenols, and carboxylic acids. researchgate.net Irradiation of these caged compounds leads to the efficient release of the substrate. The release mechanism often involves the formation of a quinone methide intermediate.

The general strategy for designing a PPG for a carboxylic acid involves the esterification of the carboxylic acid with a photolabile alcohol. In the context of this compound, one could envision a scenario where the hydroxyl group is modified to a hydroxymethyl group, which could then be used to esterify a target carboxylic acid. The naphthalene ring system provides a chromophore that can be excited by UV or near-UV light. The substituents on the naphthalene ring can be modified to tune the absorption wavelength and the efficiency of the photorelease. For example, the introduction of electron-donating groups can shift the absorption to longer wavelengths, which is often desirable to minimize photodamage to biological samples.

The table below presents some examples of photoremovable protecting groups for carboxylic acids, highlighting the diversity of chromophores used in their design.

Photoremovable Protecting Group (PPG)ChromophoreWavelength of Photolysis (nm)Released SubstrateReference
3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB)4,5-dimethoxy-2-nitrophenyl364L-glutamate nih.gov
p-Hydroxyphenacyl (pHP)p-hydroxyphenyl>300Carboxylic acids nih.gov
(3-Hydroxy-2-naphthalenyl)methyl3-hydroxy-2-naphthaleneNot specifiedCarboxylic acids researchgate.net
Naphth-2-ylcarbonylmethylNaphthaleneNot specifiedCarboxylic acids nih.gov

Bioconjugation Chemistry

Cysteine-Selective Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein. Cysteine is a particularly attractive target for site-selective protein modification due to the unique nucleophilicity of its thiol side chain and its relatively low abundance in proteins. nih.govsemanticscholar.org A variety of chemical strategies have been developed to achieve cysteine-selective bioconjugation.

While specific applications of this compound in cysteine-selective bioconjugation are not extensively documented, its structure provides a versatile platform for the development of cysteine-reactive probes. The carboxylic acid and hydroxyl groups can serve as handles for the introduction of thiol-reactive functionalities. For example, the carboxylic acid could be coupled to a molecule containing a maleimide, iodoacetamide, or vinyl sulfone group, which are all known to react selectively with cysteine residues.

The naphthalene core of this compound can also serve as a reporter group, for instance, a fluorescent label. By attaching a cysteine-reactive group to the naphthalene scaffold, one could create a fluorescent probe for labeling cysteine-containing proteins. The fluorescence properties of the naphthalene ring are sensitive to its local environment, which can provide information about the conformation of the protein or its interactions with other molecules upon labeling.

Recent advances in cysteine bioconjugation have focused on developing reactions with fast kinetics and high selectivity, allowing for protein modification with stoichiometric amounts of reagents. nih.gov This minimizes side reactions and simplifies the purification of the labeled protein. The design of new reagents for cysteine bioconjugation often involves the use of activated heteroaromatic compounds or Michael acceptors. researchgate.net Derivatives of this compound could be designed to incorporate such reactive moieties.

The following table summarizes some common reactive groups used for cysteine-selective bioconjugation.

Reactive GroupReaction TypeResulting LinkageKey FeaturesReferences
MaleimideMichael AdditionThioetherHigh reactivity and selectivity for thiols at neutral pH. nih.gov
IodoacetamideNucleophilic SubstitutionThioetherForms a stable thioether bond. nih.gov
Vinyl SulfoneMichael AdditionThioetherForms a stable thioether bond. rsc.org
2H-AzirineThiol Addition/Ring OpeningThioacetalCan react with two thiol groups to form a bridge. nih.gov
1,2,3-TriazineCysteine-specific reactionNot specifiedAllows for multifaceted bioconjugation. researchgate.net

Protein Modification and Labeling using Naphthol Derivatives

Naphthol derivatives are valuable tools for protein modification and labeling due to their fluorescent properties and the chemical versatility of the naphthalene ring system. The hydroxyl group of a naphthol can be used as a point of attachment for various functionalities, and the naphthalene core can serve as a fluorescent reporter.

Derivatives of this compound can be employed for protein labeling by targeting specific amino acid residues. As discussed in the previous section, functionalization of the carboxylic acid or hydroxyl group with a cysteine-reactive moiety would allow for the selective labeling of cysteine residues. Additionally, the carboxylic acid group itself can be activated, for example, with a carbodiimide, to react with the amine groups of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond. However, this approach is generally less selective than cysteine-targeted strategies due to the high abundance of lysine residues on protein surfaces.

The fluorescence of the naphthalene label can be used to monitor protein localization in cells, to study protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), or to quantify the amount of labeled protein. The sensitivity of the naphthalene fluorescence to the polarity of its environment can also provide insights into the protein's structure and dynamics.

For instance, 8-anilinonaphthalene-1-sulfonic acid (ANS), a naphthylamine derivative, is a well-known fluorescent probe that binds to hydrophobic pockets on proteins, resulting in a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum. nih.gov This property has been widely used to study protein folding and conformational changes. While structurally different, this example illustrates the potential of naphthalene-based compounds as environmentally sensitive probes for studying proteins.

The table below provides examples of different types of protein labeling reagents and their target functional groups.

Labeling Reagent ClassTarget Functional GroupResulting Covalent BondApplication ExamplesReferences
Succinimidyl EstersAmines (Lysine, N-terminus)AmideImmunochemistry, FISH, cell tracing thermofisher.com
IsothiocyanatesAmines (Lysine, N-terminus)ThioureaPreparation of fluorescent antibody conjugates thermofisher.com
Hydrazines/HydroxylaminesCarbonyls (aldehydes, ketones)Hydrazone/OximeLabeling of glycoproteins after periodate (B1199274) oxidation thermofisher.com
Alkynes/AzidesAzides/AlkynesTriazoleClick chemistry-based protein labeling nih.gov

Application of Cyclic Anhydrides Derived from Related Carboxylic Acids in Bioconjugation

Cyclic anhydrides are reactive molecules that have found widespread applications in bioconjugation and materials science. rsc.org They can react with nucleophilic groups on proteins, such as amines and hydroxyls, to form stable covalent linkages. The reactivity of cyclic anhydrides can be tuned by the nature of the ring system and the substituents attached to it.

While this compound is a monocarboxylic acid and does not form a cyclic anhydride (B1165640) on its own, related naphthalene dicarboxylic acids can be converted to their corresponding cyclic anhydrides. For example, 2,3-naphthalenedicarboxylic anhydride and 1,8-naphthalic anhydride are well-known compounds that have been used in the synthesis of polymers and fluorescent dyes. nih.govacs.org

Naphthalene tetracarboxylic dianhydrides are another class of related compounds that have been used in the synthesis of functional materials, including polyimides and n-type organic semiconductors. These dianhydrides can react with diamines to form polyimides, which are known for their high thermal stability and excellent mechanical properties.

The table below lists some examples of cyclic anhydrides and their applications.

Cyclic AnhydrideSource Carboxylic Acid(s)Key ApplicationsReferences
Phthalic AnhydridePhthalic AcidSynthesis of dyes, polymers, and in bioconjugation. rsc.org
Succinic AnhydrideSuccinic AcidSynthesis of cyclic imides with antimicrobial activity. nih.gov
2,3-Naphthalenedicarboxylic Anhydride2,3-Naphthalenedicarboxylic AcidSynthesis of polymers and fluorescent materials. acs.org
1,2,5,6-Naphthalene Tetracarboxylic Dianhydride1,2,5,6-Naphthalenetetracarboxylic AcidSynthesis of polyimides and organic semiconductors.
Maleic AnhydrideMaleic AcidSynthesis of polymers and in Diels-Alder reactions. chemrxiv.org

Biological and Environmental Research Paradigms

Biomedical Research (Mechanistic and Scaffold-Focused)

The naphthalene (B1677914) framework, particularly in the form of 8-hydroxynaphthalene-2-carboxylic acid and its isomers, represents a significant scaffold in the field of biomedical research. Its structural properties allow for the development of a wide range of derivatives with diverse biological activities, making it a subject of intensive study for its therapeutic potential.

Investigation as a Research Tool for Molecular Interactions

This compound (8HNCA) and its related structures serve as valuable tools for investigating specific molecular interactions within biological systems. For instance, 8HNCA can be hydroxylated to form 8-hydroxyquinoline (B1678124) carboxylic acid, a known substrate for the enzyme putidaredoxin reductase. biosynth.com This allows researchers to study the activity and kinetics of this enzyme. Furthermore, the compound is involved in various metabolic pathways; it can be converted to 2,4-dihydroxyphenylacetic acid, an intermediate in tyrosine synthesis, or oxidized to 5,6-dihydroindole-2-carboxylic acid. biosynth.com

In the field of supramolecular chemistry, the isomeric 1-hydroxy-2-naphthoic acid has been used to study the formation of cocrystals with N-containing heteroaromatics. mdpi.com These studies provide insight into the role of weak intermolecular forces, such as C–H···O and C–H···π interactions, in molecular self-assembly and the formation of stable, predictable hydrogen-bonding networks. mdpi.com This knowledge is crucial for the rational design of new materials and drug formulations.

Use as Synthetic Scaffolds in Medicinal Chemistry for Diverse Biological Activities

The hydroxynaphthalene carboxylic acid structure is a prominent scaffold in medicinal chemistry due to its synthetic accessibility and resemblance to biological molecules. nih.gov Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net

The naphthalene ring system is a key building block in numerous FDA-approved drugs, highlighting its importance in drug development. nih.gov By modifying the core structure of hydroxynaphthalene carboxylic acid, researchers have synthesized large libraries of compounds, such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, to screen for various biological effects. nih.govresearchgate.net This fragment-based approach allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective therapeutic agents. nih.gov The versatility of this scaffold has led to the development of compounds with activities ranging from enzyme inhibition to disruption of pathogen cell membranes. frontiersin.orgmdpi.com

Mechanistic Studies of Antimicrobial Action (e.g., interaction with bacterial cell walls, enzyme inhibition, mycobacterial metabolism)

Derivatives of hydroxynaphthalene carboxylic acid have demonstrated significant antimicrobial properties, and research has begun to elucidate their mechanisms of action.

One key mechanism involves the disruption of bacterial cell membranes. For example, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to increase membrane permeability in bacteria like S. aureus and fungi such as C. albicans. mdpi.com This disruption leads to leakage of cellular contents and ultimately cell death. mdpi.com

Another mechanism is the inhibition of essential enzymes. Naphthalene-based compounds have been identified as inhibitors of lactate (B86563) dehydrogenase in the parasite Babesia microti (BmLDH). frontiersin.orgnih.gov Specifically, compounds like 3,5-dihydroxy 2-napthoic acid show high selectivity for the parasite's enzyme over the human equivalent, making it a promising lead for antiparasitic drug design. frontiersin.orgnih.gov

Furthermore, studies on 2-hydroxynaphthalene-1-carboxanilides have revealed their potential to act as multitarget agents against a spectrum of bacteria and mycobacteria. iapchem.org The antimicrobial efficacy of these derivatives is often linked to their lipophilicity and the electronic properties of their substituents, which influence their ability to penetrate bacterial cells and interact with molecular targets. iapchem.org

Derivative ClassOrganism(s)Observed Mechanism/ActivityReference
5,8-dihydroxy-1,4-naphthoquinoneS. aureus, C. albicansDisruption of cell membrane permeability and integrity. mdpi.com
3,5-dihydroxy 2-napthoic acidBabesia microtiSelective inhibition of lactate dehydrogenase (LDH). frontiersin.orgnih.gov
2-hydroxynaphthalene-1-carboxanilidesGram-positive and Gram-negative bacteria, MycobacteriaBroad-spectrum antibacterial and antimycobacterial activity. iapchem.org
5,6-dimethoxynapthalene-2-carboxylic acidPathogenic bacteriaGeneral antibacterial activity. researchgate.net

Mechanistic Studies of Anticancer Potential (e.g., induction of cell apoptosis, downregulation of specific signaling pathways like EGFR/PI3K/Akt)

The hydroxynaphthalene carboxanilide scaffold has been extensively investigated for its anticancer properties. A significant mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Studies on 1-hydroxynaphthalene-2-carboxanilides have shown that they can trigger morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation in human colon carcinoma cells. researchgate.net Notably, some of these compounds exhibit activity independent of the p53 tumor suppressor gene, which is often mutated in cancers, suggesting a potential to overcome certain types of drug resistance. nih.govresearchgate.net

Molecular docking and dynamics simulations have provided further insights into the anticancer mechanisms. Certain 1-hydroxynaphthalene-2-carboxanilides have been identified as potential inhibitors of c-Jun N-terminal kinases (JNKs), proteins involved in cellular signaling pathways that can contribute to cancer cell proliferation and survival. nih.gov Additionally, 8-hydroxyquinoline derivatives, which share structural similarities, have been shown to induce apoptosis by triggering DNA damage and downregulating the expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for cancer cell immortality. rsc.org Metal complexes of 8-hydroxyquinoline derivatives have also demonstrated potent cytotoxic activity against various human tumor cells, inducing apoptosis and cell cycle arrest. nih.gov

Derivative ClassCancer Cell Line(s)Observed MechanismReference
1-hydroxynaphthalene-2-carboxanilidesHuman Colon Carcinoma (HCT116)Induction of apoptosis, potentially p53-independent. nih.govresearchgate.net
1-hydroxynaphthalene-2-carboxanilides- (In silico study)Potential inhibition of c-Jun N-terminal kinases (JNKs). nih.gov
8-hydroxyquinoline platinum(II) derivativesBreast Cancer (MDA-MB-231)Induction of DNA damage and downregulation of hTERT mRNA. rsc.org
8-hydroxyquinoline hydrazone copper(II) complexesMalignant Melanoma (A-375), Lung Cancer (A-549)Induction of reactive oxygen species and DNA double-strand breaks. nih.gov

Inhibition of Photosynthetic Electron Transport (PET) in Biological Systems

Derivatives of hydroxynaphthalene-2-carboxylic acid, specifically hydroxynaphthalene-2-carboxanilides, have been identified as potent inhibitors of photosynthetic electron transport (PET). nih.gov This activity is of particular interest in the development of herbicides. The primary mechanism of these compounds is the disruption of Photosystem II (PS II) in chloroplasts. nih.govnih.gov

These inhibitors function by binding to the QB-binding niche on the D1 protein of the PS II complex. nih.govnih.gov This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic process, which leads to a halt in CO2 fixation and ATP production. nih.govnih.gov The inhibitory activity is highly dependent on the physicochemical properties of the molecule, particularly the lipophilicity and the electronic effects of substituents on the anilide portion of the structure. nih.govnih.govresearchgate.net For example, halogenated and methylated derivatives have shown significant PET-inhibiting activity, with IC50 values (the concentration required to inhibit 50% of the activity) in the low micromolar range. nih.govnih.gov

DerivativeSystemIC50 Value (µM)Reference
N-(3,5-Dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamideSpinach Chloroplasts5.2 nih.gov
N-(4-Bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamideSpinach Chloroplasts6.7 nih.gov
N-(2,5-Dibromophenyl)-1-hydroxy-naphthalene-2-carboxamideSpinach Chloroplasts7.6 nih.gov
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamideSpinach Chloroplasts~10 nih.gov
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach Chloroplasts~10 nih.gov
N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideSpinach Chloroplasts24.5 mdpi.com
N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamideSpinach Chloroplasts44.2 mdpi.com

Environmental Chemical Studies

Biodegradation Pathways and Microbial Metabolism

The environmental fate of this compound, a substituted naphthalene compound, is significantly influenced by microbial metabolism. While direct metabolic pathways for this specific molecule are not extensively detailed, research on related naphthalene derivatives provides a strong basis for understanding its biodegradation by bacteria and fungi.

Bacterial Metabolism:

Bacteria, particularly from the genus Pseudomonas, are well-known for their ability to degrade aromatic hydrocarbons. researchgate.netnih.gov The metabolism of naphthoic acids, which are structurally similar to this compound, often serves as a model. For instance, Pseudomonas sp. strain PPD metabolizes phenanthrene (B1679779) through the intermediate 1-hydroxy-2-naphthoic acid. researchgate.net This process involves a key enzyme, 1-hydroxy-2-naphthoic acid dioxygenase, an extradiol-type ring-cleaving dioxygenase that requires Fe(II) as a cofactor. researchgate.net This enzyme catalyzes the cleavage of the aromatic ring, incorporating molecular oxygen into the substrate to form 2-carboxybenzalpyruvic acid. researchgate.net

Similarly, the metabolism of other substituted naphthalenes, such as naphthalenesulfonates, by Pseudomonas species is initiated by double hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxynaphthalene, which is then funneled into the classical naphthalene degradation pathway. nih.gov It is plausible that the biodegradation of this compound by Pseudomonas putida would proceed through an analogous pathway, involving initial enzymatic attacks by dioxygenases and hydroxylases, followed by ring cleavage and subsequent metabolism into central metabolic pathways like the Krebs cycle. nih.gov

Fungal Metabolism:

Fungi, especially white-rot fungi like Pleurotus ostreatus, also possess powerful enzymatic systems capable of degrading complex aromatic compounds. researchgate.net The fungal degradation of naphthalene, a parent compound, involves enzymes such as naphthalene dioxygenase and other ligninolytic enzymes. researchgate.net A proposed pathway for naphthalene metabolism by P. ostreatus shows its conversion to intermediates like salicylaldehyde, which is then oxidized to salicylic (B10762653) acid and further dehydroxylated to benzoic acid. researchgate.net

Fungi are also known to produce a variety of metabolites from naphthalene-related structures. nih.gov For example, naphthalenones are biosynthesized through the 1,8-dihydroxynaphthalene polyketide pathway. nih.govresearchgate.net This indicates that fungi have diverse metabolic capabilities for transforming naphthalene rings, suggesting that this compound could be metabolized through various oxidative and cleavage reactions, potentially leading to a range of intermediate organic acids. nih.gov

Organism TypeKey Enzymes/ProcessesPotential Intermediates/ProductsReference
Bacteria (e.g., Pseudomonas sp.)Ring-hydroxylating dioxygenases, 1-hydroxy-2-naphthoic acid dioxygenaseDihydroxylated naphthalenes, 2-carboxybenzalpyruvic acid, Salicylic acid researchgate.netnih.gov
Fungi (e.g., Pleurotus ostreatus)Naphthalene dioxygenase, Ligninolytic enzymes (e.g., laccases)Salicylaldehyde, Salicylic acid, Benzoic acid researchgate.net

Photo-oxidation and Degradation in Environmental Matrices

In addition to microbial action, this compound is susceptible to abiotic degradation in the environment, particularly through photo-oxidation. When exposed to sunlight in aqueous environments, aromatic carboxylic acids can undergo photochemical reactions. A primary mechanism for this degradation is flavin-sensitized photo-oxidation. core.ac.uk

In this process, natural photosensitizers like flavins absorb light energy and become excited. The excited flavin can then interact with the aromatic carboxylic acid. core.ac.uk Research on analogous compounds shows that this interaction often leads to the rupture of the Cα-C bond, resulting in photodecarboxylation. core.ac.uk This reaction would convert this compound into a hydroxylated naphthalene derivative and carbon dioxide. The resulting phenolic compound could then undergo further photo-oxidation, leading to ring cleavage and the formation of smaller, more readily biodegradable organic acids. The efficiency of this process is dependent on factors such as pH, light intensity, and the presence of sensitizing molecules in the environmental matrix. core.ac.uk

Formation of Humic-Like Substances from Aromatic Precursors

Humic substances are complex, heterogeneous organic macromolecules that are major components of soil and natural waters. nih.gov Aromatic compounds, including phenolic and carboxylic acid derivatives from the degradation of lignin (B12514952) and other natural or xenobiotic sources, are recognized as key precursors in the formation of humic and humic-like substances (HLS). mdpi.comdoi.org

The process, known as humification, involves a series of abiotic and biotic reactions. This compound, with its phenolic hydroxyl group and aromatic ring system, can participate in these pathways. The initial steps often involve the enzymatic (e.g., by microbial peroxidases or laccases) or abiotic oxidation of the phenolic group to form a reactive radical. These radicals can then undergo polymerization and polycondensation reactions with other precursor molecules. mdpi.com This leads to the formation of larger, more complex, and stable HLS macromolecules. mdpi.com Through these reactions, the carbon from this compound becomes sequestered into the natural organic matter pool, contributing to soil structure and function.

Interaction with Humic Acids and Environmental Transport

The environmental mobility and bioavailability of this compound are strongly influenced by its interaction with existing humic acids in soil and aquatic systems. Humic acids are rich in functional groups, including carboxylic and phenolic hydroxyl groups, which are also present in the target compound. frontiersin.orgresearchgate.net These functionalities allow for multiple interaction mechanisms.

Sorption to humic acids is a key process that reduces the concentration of the compound in the aqueous phase, thereby limiting its transport. The primary interaction mechanisms include:

Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the corresponding functional groups on the humic acid structure.

Hydrophobic Interactions: The naphthalene ring system is hydrophobic and can partition into nonpolar regions of the humic acid macromolecule, away from the aqueous phase.

The extent of this sorption is pH-dependent. At lower pH values, the carboxylic acid group is protonated, favoring hydrogen bonding and reducing electrostatic repulsion. mdpi.com Conversely, at higher pH, the deprotonated carboxylate group might interact with positively charged sites or cations bridged to the humic acid surface. mdpi.com By binding to humic acids, which are largely immobile, the environmental transport of this compound through soil and groundwater is significantly retarded.

Interaction MechanismDescriptionRelevant Molecular Features
Hydrogen BondingFormation of bonds between hydrogen atoms and electronegative atoms (O, N).Carboxylic acid (-COOH) and Phenolic hydroxyl (-OH) groups. frontiersin.org
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules.Naphthalene aromatic ring system. mdpi.com
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire molecular structure. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift of the carboxylic acid proton (-COOH) is typically observed in the highly deshielded region of the spectrum, often between 10 and 12 ppm. libretexts.org The proton of the hydroxyl group (-OH) also appears downfield. The aromatic protons on the naphthalene (B1677914) ring system would produce a complex pattern of signals in the aromatic region (typically 7-8.5 ppm), with their exact shifts and coupling patterns depending on the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, generally in the range of 160-180 ppm. libretexts.org The carbons of the naphthalene ring would appear in the aromatic region (approx. 110-150 ppm), with the carbon atoms directly attached to the hydroxyl and carboxyl groups showing distinct chemical shifts due to substituent effects.

While specific experimental NMR data for 8-Hydroxynaphthalene-2-carboxylic acid is not widely published, the analysis of a closely related isomer, 1-Hydroxy-2-naphthoic acid, illustrates the data obtained.

Table 1: Illustrative NMR Data for 1-Hydroxy-2-naphthoic acid (Isomer)

Nucleus Technique Observed Chemical Shifts (δ) in ppm
¹H400 MHz, DMSO-d₆12.82 (s, 1H, -COOH), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H) chemicalbook.com
¹³C100MHz, DMSO172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.39, 125.02, 123.81, 119.33, 108.52 chemicalbook.com

This data is for the isomer 1-Hydroxy-2-naphthoic acid and is presented to demonstrate the application of NMR spectroscopy to this class of compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for a carboxylic acid is the very broad O–H stretching band, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding that forms a dimeric structure. orgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak. For aromatic carboxylic acids, this peak is generally found in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Additionally, a C–O stretching band is expected between 1320 and 1210 cm⁻¹, and O–H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The phenolic O-H group would also contribute to the hydroxyl stretching region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O–H (Carboxylic Acid)Stretch (H-bonded)2500–3300Strong, Very Broad
C–H (Aromatic)Stretch3000–3100Medium to Weak
C=O (Carboxylic Acid)Stretch1680–1710Strong, Sharp
C=C (Aromatic)Stretch1450–1600Medium to Weak
O–H (Phenol & Acid)Bend1395–1440Medium
C–O (Acid & Phenol)Stretch1210–1320Strong
O–H (Carboxylic Acid)Bend (Out-of-plane)900–960Medium, Broad

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes an essential tool for separating and identifying compounds in complex mixtures, such as biological metabolites. The monoisotopic mass of this compound is 188.04735 Da. uni.lu

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. A common fragmentation for carboxylic acid derivatives is the cleavage of the C-Y bond to produce a stable acylium ion (R-CO⁺). libretexts.org LC-MS has been instrumental in metabolic studies, for example, in identifying 1-hydroxy-2-naphthoic acid as a xenobiotic metabolite during the biodegradation of phenanthrene (B1679779) by microorganisms. nih.gov

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺189.05463135.8
[M+Na]⁺211.03657144.7
[M-H]⁻187.04007138.4
[M+NH₄]⁺206.08117155.4
[M+K]⁺227.01051141.4

Data sourced from PubChemLite. uni.lu

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups. The fused aromatic rings of the naphthalene core in this compound act as a strong chromophore, making the compound well-suited for UV-Vis analysis.

In research, UV-Vis spectroscopy can be used to quantify the concentration of the compound in solution, based on the Beer-Lambert law. It is also a key method in photochemical studies to monitor the progress of reactions initiated by light. While general principles apply, specific absorption maxima (λmax) for this compound are not detailed in the available literature. UV detectors are also a standard component in HPLC systems used for the analysis of aromatic carboxylic acids. sielc.commdpi.com

While no crystal structure data has been published for this compound, research on its isomer, 1-hydroxy-2-naphthoic acid, demonstrates the power of this technique. The crystal structure of this isomer was determined to belong to the P 1 21/n 1 space group with unit cell dimensions of a = 6.9798 Å, b = 3.8107 Å, and c = 32.790 Å. nih.gov Such data is fundamental for understanding solid-state properties and intermolecular interactions.

Chromatographic and Separation Techniques

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For an aromatic carboxylic acid like this compound, these methods are vital for isolating the compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of aromatic carboxylic acids. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode, where a nonpolar stationary phase is used with a polar mobile phase. To achieve efficient separation of acidic compounds like this compound, the mobile phase is often acidified (e.g., with formic acid or perchloric acid) to suppress the ionization of the carboxyl group, a technique known as ion-suppression. sielc.comnih.gov

Ion-Pair Chromatography: An alternative approach involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a standard reversed-phase column. nih.gov

Other relevant techniques include:

Thin-Layer Chromatography (TLC): Often used for rapid qualitative analysis and monitoring reaction progress. nih.gov

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, GC analysis typically requires a derivatization step to convert the acid into a more volatile ester or silyl (B83357) ether before injection. nih.gov

These separation techniques are often coupled with the spectroscopic detectors discussed previously (e.g., UV-Vis, MS) for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its separation from impurities or related compounds. sielc.com Due to the carboxylic acid functional group, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. Method parameters are optimized to achieve sharp, symmetrical peaks and good resolution from any potential contaminants. While specific application notes for this compound are proprietary, a typical method would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, often with an acid modifier like formic acid to ensure the carboxylic acid is in its protonated form.

Table 1: Typical HPLC Parameters for Analysis of Naphthalene Carboxylic Acids

ParameterTypical Value/ConditionPurpose
Column C18, C8 (Reversed-Phase)Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol (B129727) and Water (with 0.1% Formic Acid or Acetic Acid)Elutes the compound from the column; the acid suppresses ionization of the carboxyl group for better peak shape.
Detection UV/Vis Detector (e.g., at 254 nm or 298 nm)Naphthalene ring system is chromophoric, allowing for sensitive detection.
Flow Rate 0.5 - 1.5 mL/minControls the speed of separation and influences resolution.
Mode Isocratic or GradientGradient elution is often used to separate compounds with a wider range of polarities.

This table represents typical starting conditions for method development for compounds similar to this compound.

Gas Chromatography (GC) for Product Analysis

Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to thermally degrade. Therefore, a derivatization step is typically required to convert the carboxylic acid and hydroxyl groups into more volatile and stable esters or silyl ethers. nih.gov

For instance, the compound can be reacted with a silylating agent to form a t-butyldimethylsilyl ester. nih.gov Following derivatization, the product is injected into the GC system, where it is vaporized and separated on a capillary column. The separated components are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural identification of reaction products, byproducts, or impurities. researchgate.net

Reversed-Phase HPLC for Lipophilicity Determination

Lipophilicity, a critical parameter in medicinal chemistry, is often expressed as the logarithm of the octanol-water partition coefficient (log P). mdpi.com Reversed-Phase HPLC provides a rapid and reliable indirect method for estimating log P values. nih.govwuxiapptec.com The technique is based on the principle that a compound's retention time (t_R) on a reversed-phase column is linearly correlated with its lipophilicity. researchgate.net

To determine the lipophilicity of this compound, its retention time would be measured under specific isocratic RP-HPLC conditions. A calibration curve is first generated by running a series of standard compounds with known log P values. The logarithm of the capacity factor (log k) for each standard is plotted against its log P value. The log k of this compound is then calculated from its retention time and the column's dead time, and its log P value is interpolated from the calibration curve. While a definitive experimental value from RP-HPLC is not publicly available, computational models predict a log P value for the compound.

Table 2: Lipophilicity Data for this compound

ParameterValueMethodSource
Log P 2.2436Calculated chemscene.com

The Log P value indicates the compound's moderate lipophilicity.

Electrochemical Methods

Cyclic Voltammetry for Oxidation Potential Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. mdpi.com For this compound, CV can be used to determine its oxidation potential. The analysis involves applying a linearly cycling potential ramp to a working electrode (such as glassy carbon) immersed in a solution of the compound and a supporting electrolyte. researchgate.net The resulting current is measured as a function of the applied potential.

The resulting plot, a cyclic voltammogram, reveals the potentials at which the compound is oxidized and reduced. ossila.com Naphthalene derivatives are known to undergo electrochemical oxidation. researchgate.net The presence of the electron-donating hydroxyl group on the naphthalene ring is expected to facilitate oxidation. The voltammogram for this compound would likely show an anodic peak corresponding to the oxidation of the hydroxynaphthalene moiety. The potential at this peak (E_pa) provides valuable information about the ease with which the molecule loses electrons, a key parameter in understanding its potential role in electrochemical reactions or as an antioxidant. nih.govacs.org

Thermal Analysis Techniques for Degradation Studies

Thermogravimetry (TG/DrTG) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition behavior of this compound.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TG curve for this compound would show the temperature at which mass loss begins, indicating the onset of decomposition. The derivative of this curve (DrTG) helps to pinpoint the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as a function of temperature. The DTA curve reveals thermal events such as melting (endothermic peak) and decomposition (exothermic or endothermic peak).

Together, TG and DTA provide a comprehensive profile of the compound's thermal behavior. For example, analysis of the related isomer 3-Hydroxy-2-naphthoic acid shows it decomposes at temperatures above 400 °C. nih.gov A similar high thermal stability would be expected for this compound, with analysis providing precise onset temperatures for melting and decomposition, which are critical for handling and storage.

Advanced Imaging and Detection Techniques (e.g., ICP-MS, FTIR in real-time monitoring)

In the comprehensive analysis of "this compound," advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) offer powerful capabilities for detailed characterization and dynamic process monitoring. These methods provide high sensitivity and specificity, enabling researchers to gain deeper insights into the compound's purity, its interactions, and its transformations during chemical processes.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry is a highly sensitive analytical technique capable of detecting metals and several non-metals at extremely low concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. wikipedia.org While this compound is an organic compound, ICP-MS is invaluable for assessing its purity by quantifying trace metallic impurities that may be present from synthesis or storage. Furthermore, if the compound is used to form organometallic complexes, ICP-MS can provide precise elemental quantification. thermofisher.com

The technique works by introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the components. wikipedia.org A mass spectrometer then separates and detects these ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present. wikipedia.org When coupled with separation techniques like Gas Chromatography (GC-ICP-MS), it can be used for the speciation of volatile organometallic compounds. thermofisher.comrsc.org

Key Applications in Research:

Trace Metal Analysis: Detection and quantification of trace metal contaminants in samples of this compound.

Organometallic Complex Characterization: Elemental analysis of complexes formed between this compound and various metals.

Isotopic Analysis: Ability to detect different isotopes of the same element, which can be useful in labeling studies to trace the compound's metabolic or environmental fate. wikipedia.org

Below is a table representing the typical detection limits for common metallic elements using ICP-MS, illustrating the technique's high sensitivity.

ElementTypical Detection Limit (µg/L or ppb)
Lead (Pb)< 0.01
Mercury (Hg)< 0.01
Cadmium (Cd)< 0.01
Arsenic (As)< 0.1
Chromium (Cr)< 0.1
Nickel (Ni)< 0.1
Copper (Cu)< 0.1
Zinc (Zn)< 0.2

Fourier-Transform Infrared Spectroscopy (FTIR) in Real-Time Monitoring

Fourier-Transform Infrared Spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. mt.com When applied for real-time monitoring, FTIR allows researchers to track the progress of a chemical reaction as it happens. thermofisher.com This is achieved by continuously collecting spectra, which reveal changes in the concentration of reactants, intermediates, and products over time. mt.com

Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR for in-situ, real-time analysis. mt.com An ATR probe can be directly inserted into a reaction vessel, allowing for continuous monitoring of the reaction mixture without the need for sample extraction. mt.comnih.gov This is particularly useful for studying the kinetics and mechanisms of reactions involving this compound, such as esterification, polymerization, or degradation processes.

Key Applications in Research:

Reaction Kinetics: By monitoring the disappearance of reactant peaks and the appearance of product peaks, detailed kinetic profiles can be established.

Process Analytical Technology (PAT): In industrial settings, in-situ FTIR is used to ensure that chemical processes are stable, controlled, and optimized for yield and purity. mt.com

Intermediate Identification: The technique can help identify transient intermediate species that may form during a reaction, providing valuable mechanistic insights. mt.com

For this compound, real-time FTIR monitoring could track changes in the characteristic vibrational frequencies of its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The table below outlines these key functional groups and their typical infrared absorption ranges.

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)
HydroxylO-HStretch (broad)3200 - 3600
Carboxylic AcidC=OStretch1680 - 1720
Carboxylic AcidC-OStretch1210 - 1320
Carboxylic AcidO-HStretch (very broad)2500 - 3300
Aromatic RingC=CStretch1450 - 1600
Aromatic RingC-HBending (out-of-plane)690 - 900

During a reaction, such as the esterification of the carboxylic acid group, a researcher would observe a decrease in the intensity of the broad O-H stretch and the C=O stretch of the carboxylic acid, alongside the appearance of a new C=O stretch for the ester at a higher wavenumber (typically 1735-1750 cm⁻¹) and new C-O stretches. This ability to observe molecular transformations as they occur makes real-time FTIR an indispensable tool in modern chemical research. thermofisher.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional industrial synthesis of hydroxynaphthoic acids relies heavily on the Kolbe-Schmitt reaction. This method, while effective, is fraught with sustainability challenges, including the use of high temperatures (~125 °C) and pressures (~85 bar), long reaction times, and a dependence on petroleum-derived feedstocks. rsc.orgrsc.orgwikipedia.orgresearchgate.net Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic alternatives.

Key areas of exploration include:

Process Intensification with Flow Chemistry: Continuous flow reactors, such as microreactors, offer a significant improvement over traditional batch reactions. They can enhance heat and mass transfer, reduce reaction times, and improve safety and scalability. Research into the Kolbe-Schmitt synthesis in continuous flow systems has already demonstrated the potential for massive increases in space-time yields. researchgate.netbohrium.comresearchgate.net

Advanced Reagents and Solvent Systems: The development of novel reagents and solvent systems can mitigate the harsh conditions of the classic Kolbe-Schmitt reaction. For instance, the use of reactive ionic liquids has been shown to substantially increase both reaction yield and space-time yield. bohrium.comresearchgate.net Similarly, employing alkali metal hydrides can facilitate the carboxylation of phenolic compounds at atmospheric pressure, representing a significant step towards milder reaction conditions. rsc.org

Biocatalysis and Bio-based Feedstocks: A paradigm shift towards sustainability involves moving away from fossil-fuel-based starting materials. Future syntheses will likely leverage biomass-derived phenolic compounds. rsc.orgrsc.org Furthermore, biocatalysis presents a powerful green alternative. Chemo-enzymatic strategies, such as using laccase enzymes for dimerization followed by chemical treatment, can provide sustainable, one-pot routes to hydroxynaphthoic acid derivatives from naturally occurring precursors like sinapic acid. tandfonline.com

MethodologyAdvantageResearch Focus
Flow Chemistry High space-time yield, improved safety, scalability. bohrium.comresearchgate.netOptimization of reactor design, integration with novel reagents.
Alternative Reagents Milder reaction conditions (e.g., atmospheric pressure), higher yields. rsc.orgbohrium.comDevelopment of cost-effective and recyclable reagents like ionic liquids.
Biocatalysis Use of renewable feedstocks, environmentally benign conditions. tandfonline.comEnzyme discovery and engineering, process optimization for industrial scale.

Deeper Mechanistic Insights into Complex Reactions

While the fundamental mechanism of reactions like the Kolbe-Schmitt synthesis is understood as a nucleophilic addition, the intricacies for specific isomers and subsequent reactions remain a fertile ground for investigation. wikipedia.org A deeper mechanistic understanding is crucial for optimizing reaction selectivity, minimizing byproducts, and designing more efficient catalysts.

Future research will likely focus on:

Isomerization and Selectivity: In the synthesis of related compounds like 6-hydroxy-2-naphthoic acid, the reaction proceeds through an initial carboxylation to form an isomeric intermediate (3-hydroxy-2-naphthoic acid) which then rearranges. google.com The conditions that favor the initial carboxylation can hinder the necessary rearrangement, leading to lower yields of the desired product. google.com Detailed kinetic and theoretical studies are needed to unravel the mechanistic pathways of such rearrangements to gain precise control over product distribution.

Polymerization Mechanisms: Hydroxynaphthoic acids are key monomers in the synthesis of high-performance liquid crystal polymers (LCPs). The polycondensation mechanism, however, is not a simple acidolysis but rather a "complex blend of mechanisms". researchgate.net Advanced techniques, including in-situ spectroscopic monitoring and computational modeling, are required to elucidate the competing reaction pathways, such as acetolysis and phenolysis, to better control polymer properties like molecular weight and sequence distribution. researchgate.net

Photochemical Reactions: Naphthalene (B1677914) derivatives are known to undergo complex photochemical reactions, including [2+2] cycloadditions and isomerizations. nih.govrsc.org Understanding the role of excited states, transient intermediates, and the influence of the molecular environment is essential for harnessing these reactions in materials science, for example, in the development of photo-responsive materials. researchgate.netnih.gov

Design of Next-Generation Functional Materials and Polymers

The unique rigid, planar structure of the naphthalene core makes 8-hydroxynaphthalene-2-carboxylic acid and its isomers highly valuable building blocks for advanced materials. Research is moving beyond traditional applications to create next-generation materials with tailored properties.

Promising future directions include:

High-Performance and Sustainable Polymers: Hydroxynaphthoic acids are established monomers for LCPs with exceptional thermal and mechanical properties. google.com A major future trend is the development of sustainable, bio-based naphthalate polymers as high-performance alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). These new polyesters show promise for applications such as food packaging, offering superior gas barrier properties and thermal stability. iastate.edu

Organic Electronics and Photonics: The naphthalene moiety is an excellent fluorophore. researchgate.net This property is being exploited to design novel fluorescent dyes, sensors, and molecular probes for biological imaging. researchgate.net Derivatives of this compound are explicitly categorized as potential electronic and photonic materials, suggesting future applications in organic light-emitting diodes (OLEDs), transistors, and optical data storage. chemscene.com

Photochromic and Smart Materials: The integration of hydroxynaphthalene units into spiropyran molecules has led to the development of "smart" materials that exhibit solvent-driven color changes (solvatochromism). nih.govacs.org These materials could be used to create chemical sensors, security inks, and rewritable optical media. Future work will focus on fine-tuning the isomerization dynamics and enhancing the stability of these systems.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool for accelerating materials discovery and understanding complex chemical phenomena, complementing and guiding experimental work. For this compound, advanced modeling offers predictive power across various research domains.

Future applications of computational modeling include:

Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies. It can be used to unravel the complex mechanisms of polymerization, isomerization in the Kolbe-Schmitt reaction, and photo-induced transformations, providing insights that are difficult to obtain experimentally. researchgate.netchemrxiv.org

Materials by Design: Computational methods allow for the in silico design of new materials. By calculating the electronic and optical properties of hypothetical polymers or functional dyes derived from this compound, researchers can screen candidates for desired characteristics (e.g., specific absorption/emission wavelengths, charge transport capabilities) before undertaking laborious synthesis. DFT calculations have already been used to explain the unique stabilizing effects of the hydroxynaphthalene moiety in photochromic spiropyrans, guiding the design of more efficient molecular switches. nih.govacs.org

Predicting Biological Interactions: Molecular docking and molecular dynamics simulations are essential in drug discovery. These techniques can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This predictive capability allows for the rational design of new therapeutic agents, prioritizing the synthesis of the most promising candidates.

Interdisciplinary Research at the Interface of Chemistry and Biology/Environmental Science

The future impact of this compound will be significantly shaped by interdisciplinary research that bridges chemistry with the life and environmental sciences.

Interface with Biology and Medicine: The inherent biological activity of phenolic and carboxylic acid moieties makes this compound and its derivatives attractive candidates for pharmaceutical research. Studies have already identified hydroxynaphthalene carboxylic acids as potent non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Future work will involve synthesizing libraries of derivatives and screening them for a wider range of biological activities. Furthermore, understanding how these compounds are processed by metabolic enzymes can provide insights into their potential as drugs or probes for biological pathways. biosynth.com The study of how related compounds are naturally synthesized in organisms can also inspire new biocatalytic production routes. biorxiv.org

Interface with Environmental Science: Chemical synthesis and environmental stewardship are increasingly intertwined. The use of the Kolbe-Schmitt reaction to produce hydroxynaphthoic acids represents a form of carbon capture and utilization (CCU), as it chemically fixes CO2 into a valuable product. rsc.orgrsc.org Future research will aim to improve the efficiency and expand the scope of this CO2 fixation. In the context of bioremediation, understanding how microorganisms degrade pollutants like phenanthrene (B1679779) into metabolites such as hydroxynaphthoic acids can lead to new strategies for cleaning contaminated sites. nih.gov A major driver of future research will be the development of fully bio-based polymers from renewable sources to create a circular economy for plastics, reducing reliance on fossil fuels and mitigating environmental pollution. iastate.edu

Q & A

Q. What are the common synthesis routes for 8-Hydroxynaphthalene-2-carboxylic acid, and how can regioselectivity be controlled during hydroxylation?

Methodological Answer: Synthesis of this compound typically involves regioselective hydroxylation of naphthalene derivatives. A validated approach is enzymatic oxidation using cytochrome P450 enzymes (e.g., CYP199A2), which selectively introduces hydroxyl groups at specific positions. For example, 6,7-dihydroxynaphthalene-2-carboxylic acid is synthesized via CYP199A2-mediated oxidation of 6-hydroxy-2-naphthoic acid . Alternative chemical methods include Friedel-Crafts alkylation or catalytic hydroxylation using metal-organic frameworks (MOFs). To control regioselectivity, optimize reaction conditions (e.g., pH, temperature) and employ directing groups or protective strategies for carboxylic acid moieties.

Synthesis Method Yield Regioselectivity Control Reference
Enzymatic (CYP199A2)60-75%Enzyme specificity
Catalytic hydroxylation40-55%Ligand design in MOFs
Friedel-Crafts alkylation30-50%Steric hindrance/electronic effects

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and hydrogen bonding (e.g., hydroxyl and carboxylic protons appear at δ 10-12 ppm) .
  • FT-IR : Peaks at ~3200 cm1^{-1} (O-H stretch) and ~1680 cm1^{-1} (C=O stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 188.17 for C11_{11}H8_8O3_3) confirm molecular weight .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and carboxylate groups) .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Electrostatic charge buildup must be mitigated (e.g., grounded equipment) .
  • Storage : Keep in amber glass bottles under inert gas (N2_2) at 4°C to prevent oxidation. Ensure containers are tightly sealed and stored upright .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

  • Purity Validation : Use HPLC (>97% purity) and elemental analysis to exclude confounding impurities .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves under standardized conditions (e.g., pH 7.4, 37°C) .
  • Mechanistic Profiling : Compare binding affinities to target receptors/enzymes (e.g., via surface plasmon resonance) and validate with knockout models .

Example Data Contradiction Analysis:

Study Reported Activity Possible Confounder Resolution Strategy
Study AAnticancer (IC50_{50} = 10 μM)Impurities from synthetic routeReproduce with HPLC-purified sample
Study BNo activityIncorrect buffer pHRe-test under physiological pH

Q. What strategies optimize the yield of this compound in multi-step syntheses during scale-up?

Methodological Answer:

  • Reaction Engineering : Use flow chemistry for exothermic steps (e.g., hydroxylation) to improve heat dissipation and reproducibility .
  • Catalyst Recycling : Immobilize enzymes or metal catalysts on silica/MOF supports to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Scale-Up Challenges and Solutions:

Challenge Solution Reference
Low regioselectivity at scaleSwitch from batch to continuous flow
Catalyst deactivationUse supported catalysts (e.g., SiO2_2-CYP199A2)

Q. How does the electronic structure of this compound influence its reactivity in supramolecular applications?

Methodological Answer: The electron-withdrawing carboxylic acid group directs electrophilic substitution to the hydroxylated ring. Computational studies (DFT) show:

  • HOMO/LUMO Analysis : The hydroxyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at C-5/C-7 positions .
  • Hydrogen Bonding : Carboxylic acid and hydroxyl groups form 2D networks in crystals, critical for designing metal-organic frameworks (MOFs) .

Key Computational Parameters:

Parameter Value Implication
HOMO Energy-6.2 eVPredicts nucleophilic attack sites
LUMO Energy-1.8 eVGuides electrophilic substitution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.